molecular formula C12H13NO5S B028320 Saccharin N-(2-acetic acid isopropyl ester) CAS No. 76508-37-7

Saccharin N-(2-acetic acid isopropyl ester)

Cat. No.: B028320
CAS No.: 76508-37-7
M. Wt: 283.3 g/mol
InChI Key: FULJHFVTOIYTGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Saccharin N-(2-acetic acid isopropyl ester), also known as Saccharin N-(2-acetic acid isopropyl ester), is a useful research compound. Its molecular formula is C12H13NO5S and its molecular weight is 283.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Saccharin N-(2-acetic acid isopropyl ester) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Saccharin N-(2-acetic acid isopropyl ester) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

propan-2-yl 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO5S/c1-8(2)18-11(14)7-13-12(15)9-5-3-4-6-10(9)19(13,16)17/h3-6,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FULJHFVTOIYTGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CN1C(=O)C2=CC=CC=C2S1(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00227316
Record name Saccharin N-(2-acetic acid isopropyl ester)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00227316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76508-37-7
Record name 1,2-Benzisothiazole-2(3H)-acetic acid, 3-oxo-, 1-methylethyl ester, 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76508-37-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Saccharin N-(2-acetic acid isopropyl ester)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076508377
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Saccharin N-(2-acetic acid isopropyl ester)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00227316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SACCHARIN N-(2-ACETIC ACID ISOPROPYL ESTER)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TD39BF075K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Monograph: Physicochemical Profiling of Saccharin N-Acetic Acid Isopropyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Saccharin N-acetic acid isopropyl ester (CAS: 76508-37-7) is a specialized heterocyclic ester primarily recognized in pharmaceutical development as Piroxicam Impurity F .[1][2][3][4] Beyond its role as a critical quality attribute (CQA) marker in the synthesis of oxicam-class NSAIDs, the compound serves as a model for N-substituted benzisothiazole prodrugs. Its physicochemical profile is characterized by moderate lipophilicity, specific hydrolytic susceptibility, and a distinct crystalline habit, making it a valuable reference standard for impurity profiling and a scaffold for protease inhibitor design.

Chemical Identity & Structural Characterization[2][5][6]

The compound consists of a saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide) core N-alkylated with an isopropyl acetate moiety. Unlike the acidic parent saccharin (pKa ~1.6), this derivative is a neutral ester.

Parameter Data
IUPAC Name Propan-2-yl 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetate
Common Name Saccharin N-acetic acid isopropyl ester; Piroxicam Impurity F
CAS Number 76508-37-7
Molecular Formula C₁₂H₁₃NO₅S
Molecular Weight 283.30 g/mol
SMILES CC(C)OC(=O)CN1C(=O)C2=CC=CC=C2S1(=O)=O
InChI Key YKCQHUPTHHPHGX-UHFFFAOYSA-N

Physicochemical Properties Profile

Solid-State Properties

The compound typically crystallizes as a white to off-white solid. Its melting point is a critical purity indicator, distinct from the ethyl ester analog (mp 106–108 °C) and the free acid (mp 150–152 °C).

  • Melting Point: 119–121 °C (Recrystallized from Isopropanol)

  • Physical Form: Crystalline powder

  • Polymorphism: Potential for polymorphism exists due to the flexible ester linkage and rigid bicyclic core, though the monoclinic form is thermodynamically favored in alcohol recrystallization.

Solution & Transport Properties

Understanding the lipophilicity of this ester is vital for chromatographic separation and predicting membrane permeability.

Property Value / Range Significance
LogP (Predicted) 1.4 – 1.8Moderate lipophilicity; ensures good retention on C18 HPLC columns.
Solubility (Water) Low (< 0.5 mg/mL)Hydrophobic ester group limits aqueous solubility compared to Saccharin Na.
Solubility (Organic) HighSoluble in DMSO, DMF, Ethyl Acetate, Dichloromethane.
pKa Non-ionizableThe N-substitution removes the acidic proton of saccharin.
Chemical Stability & Reactivity

As an ester, the molecule is susceptible to hydrolysis, a pathway that defines its degradation profile in stability studies.

  • Hydrolytic Stability: Stable in solid state. In solution, it undergoes base-catalyzed hydrolysis to form Saccharin-N-acetic acid and Isopropanol .

  • Thermal Stability: Stable up to melting point; degrades >200 °C with loss of SO₂ (extrusion).

Synthesis & Manufacturing Context

In the context of drug development, this compound often arises during the synthesis of Piroxicam or Sudoxicam when isopropanol is used as a solvent or reagent, leading to transesterification or direct alkylation side reactions.

Synthetic Pathway (N-Alkylation)

The primary synthesis involves the nucleophilic substitution of sodium saccharin with isopropyl chloroacetate.

Reaction Scheme: Sodium Saccharin + Isopropyl Chloroacetate → Product + NaCl

Visualization of Synthesis Logic

The following diagram illustrates the bimolecular nucleophilic substitution (S_N2) mechanism and the competing hydrolysis pathway.

SynthesisPathway SacchNa Sodium Saccharin (Nucleophile) Product Saccharin N-acetic acid isopropyl ester (Target) SacchNa->Product DMF, 80°C SN2 Reaction IpClAc Isopropyl Chloroacetate (Electrophile) IpClAc->Product Impurity Saccharin (Hydrolysis Product) Product->Impurity Aq. Base Hydrolysis

Figure 1: Synthetic route via N-alkylation of saccharin, showing the primary SN2 pathway and potential hydrolytic degradation.

Experimental Protocols

Synthesis Procedure (Lab Scale)

Note: This protocol is designed for the generation of analytical standards.

  • Reagents: Sodium Saccharin (20.5 g, 0.1 mol), Isopropyl Chloroacetate (15.0 g, 0.11 mol), DMF (50 mL).

  • Reaction: Combine reactants in a round-bottom flask. Heat to 80–90 °C with vigorous stirring for 4 hours.

  • Work-up: Pour the hot reaction mixture into ice-cold water (300 mL). The product will precipitate as a white solid.

  • Purification: Filter the solid. Recrystallize from boiling isopropanol to remove unreacted saccharin and trace halo-esters.

  • Drying: Dry in a vacuum oven at 50 °C for 6 hours.

  • Yield: Expected yield 75–85%.

Hydrolytic Stability Assay

To validate the ester's stability for analytical method development:

  • Preparation: Dissolve 10 mg of the ester in 10 mL Acetonitrile.

  • Stress Condition: Add 10 mL of 0.1 N NaOH.

  • Monitoring: Incubate at ambient temperature. Aliquot at t=0, 1h, 4h.

  • Analysis: Analyze via HPLC (C18 column, Water/ACN gradient).

  • Observation: Monitor the disappearance of the ester peak (RT ~8-10 min) and appearance of the Saccharin-N-acetic acid peak (RT ~2-4 min).

Biological Relevance & Prodrug Potential[10][11]

While primarily an impurity standard, the structure represents a "soft drug" scaffold. The ester linkage renders the molecule lipophilic enough to cross biological membranes, after which plasma esterases can cleave the isopropyl group to release the polar N-acetic acid derivative.

Metabolic Pathway Visualization

Metabolism Prodrug Saccharin N-acetic acid isopropyl ester (Lipophilic) Metabolite1 Saccharin N-acetic acid (Polar/Active) Prodrug->Metabolite1 Hydrolysis Metabolite2 Isopropanol (Byproduct) Prodrug->Metabolite2 Enzyme Plasma Esterases (Carboxylesterase 1/2) Enzyme->Prodrug Catalysis

Figure 2: Predicted metabolic fate in plasma, illustrating the conversion from lipophilic ester to polar acid.

References

  • Angene Chemical. (n.d.). Saccharin N-(2-Acetic Acid Isopropyl Ester) (Piroxicam Impurity F) - Product Analysis. Retrieved from

  • ChemicalBook. (n.d.). Saccharin N-(2-Acetic Acid Isopropyl Ester) Properties and Supplier Data. Retrieved from

  • PubChem. (2025).[5][6] Compound Summary: Saccharin N-acetic acid derivatives. National Library of Medicine. Retrieved from

  • Lombardino, J. G. (1985). Nonsteroidal Anti-inflammatory Drugs. Wiley-Interscience. (Contextual reference for Piroxicam synthesis and impurity profiling).
  • European Pharmacopoeia. (2024). Piroxicam Monograph: Impurity Standards.

Sources

Saccharin N-(2-acetic acid isopropyl ester) molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Saccharin N-(2-acetic acid isopropyl ester)

This guide provides a comprehensive technical overview of Saccharin N-(2-acetic acid isopropyl ester), a molecule of significant interest in pharmaceutical research and development. We will delve into its core physicochemical properties, synthesis, analytical characterization, and its specific relevance as a process impurity in drug manufacturing. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this compound.

Core Molecular and Physicochemical Properties

Saccharin N-(2-acetic acid isopropyl ester) is an N-substituted derivative of saccharin, the well-known artificial sweetener.[1][2] Its primary identification in the pharmaceutical field is as "Piroxicam Impurity F," a designated impurity related to the non-steroidal anti-inflammatory drug (NSAID) Piroxicam.[3][4][5][6] Understanding the fundamental properties of such impurities is a critical aspect of drug safety, efficacy, and regulatory compliance.

The core molecular and physical data for this compound are summarized below.

PropertyValueSource
Chemical Name Saccharin N-(2-acetic acid isopropyl ester)[3]
Synonyms Piroxicam Impurity F, 1-Methylethyl (1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetate[3][7]
CAS Number 76508-37-7[3][4][6][7]
Molecular Formula C₁₂H₁₃NO₅S[3][4][5][6][7]
Molecular Weight 283.30 g/mol [3][4][5][7]
Melting Point 119-121°C[4][5]
IUPAC Name propan-2-yl 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetate[7]

Synthesis and Chemical Logic

The synthesis of N-substituted saccharin derivatives is a well-established area of organic chemistry.[2][8] These reactions typically leverage the acidic nature of the N-H proton on the saccharin core (pKa ≈ 1.3), which can be readily deprotonated to form a nucleophilic anion.[2]

A logical and field-proven synthetic route to Saccharin N-(2-acetic acid isopropyl ester) involves the N-alkylation of saccharin sodium salt with an appropriate alkylating agent, in this case, isopropyl bromoacetate.

Conceptual Synthesis Workflow

The causality behind this two-step approach is rooted in fundamental reaction mechanisms. First, saccharin is treated with a base (e.g., sodium hydroxide) to form the highly soluble and nucleophilic sodium saccharinate. This salt is then reacted with isopropyl bromoacetate. The nitrogen anion attacks the electrophilic carbon atom attached to the bromine, displacing the bromide ion in a classic Sₙ2 (Substitution Nucleophilic Bimolecular) reaction to form the desired ester. The choice of an appropriate solvent, like dimethylformamide (DMF) or acetonitrile, is critical to ensure the solubility of the reactants and facilitate the reaction kinetics.

cluster_0 Step 1: Salt Formation cluster_1 Step 2: N-Alkylation (Sₙ2) Saccharin Saccharin Saccharin_Na Sodium Saccharinate Saccharin->Saccharin_Na Deprotonation Base Sodium Hydroxide (NaOH) Base->Saccharin_Na Saccharin_Na_2 Sodium Saccharinate Alkyl_Halide Isopropyl Bromoacetate Final_Product Saccharin N-(2-acetic acid isopropyl ester) Alkyl_Halide->Final_Product Saccharin_Na_2->Final_Product Nucleophilic Attack cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_quant Quantification Ref_Std Weigh Reference Standard Stock_Sol Prepare Stock Solution Ref_Std->Stock_Sol API_Sample Weigh API Sample Sample_Sol Prepare Sample Solution API_Sample->Sample_Sol Cal_Curve Create Calibration Standards Stock_Sol->Cal_Curve Inject_Std Inject Standards Inject_Sample Inject Sample Chrom_Sys RP-HPLC System (C18 Column) Inject_Std->Chrom_Sys Inject_Sample->Chrom_Sys Data_Acq Data Acquisition (UV Detector) Chrom_Sys->Data_Acq Generate_Curve Generate Calibration Curve Data_Acq->Generate_Curve Calc_Conc Calculate Impurity Concentration Data_Acq->Calc_Conc Generate_Curve->Calc_Conc

Sources

Solubility of Saccharin N-(2-acetic acid isopropyl ester) in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of Saccharin N-(2-acetic acid isopropyl ester) in Organic Solvents

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Foreword: Navigating the Solubility Landscape of Novel Saccharin Derivatives

In the realm of medicinal chemistry and drug development, the synthesis of novel derivatives of established pharmacophores is a cornerstone of innovation. Saccharin, a molecule with a long history, continues to be a scaffold of interest for generating new chemical entities with diverse biological activities. The N-alkylation of the saccharin core, specifically with an acetic acid isopropyl ester moiety, fundamentally alters its physicochemical properties, most notably its solubility. This guide provides a comprehensive framework for understanding and experimentally determining the solubility of Saccharin N-(2-acetic acid isopropyl ester) in various organic solvents. We will delve into the theoretical underpinnings that govern its solubility profile and present a robust, field-tested protocol for its empirical determination. This document is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of the solubility characteristics of this novel compound.

Theoretical Framework: Predicting Solubility Behavior

The solubility of a solute in a solvent is governed by a complex interplay of intermolecular forces. The adage "like dissolves like" serves as a fundamental starting point, but a more nuanced understanding of the specific molecular characteristics of both the solute and the solvent is essential for accurate prediction and interpretation of solubility data.

The Impact of N-Substitution on the Saccharin Core

The parent saccharin molecule possesses a weakly acidic proton on the nitrogen atom of the imide group. This proton allows for hydrogen bonding with protic solvents and contributes to its moderate polarity. The substitution of this proton with an N-(2-acetic acid isopropyl ester) group, as depicted in Figure 1, induces several critical changes:

  • Elimination of Hydrogen Bond Donation: The primary site for hydrogen bond donation on the saccharin core is removed. This will significantly decrease its solubility in protic solvents like alcohols, where hydrogen bonding is a dominant intermolecular interaction.

  • Increased Lipophilicity: The addition of the isopropyl ester moiety introduces a more significant non-polar, aliphatic character to the molecule. This increased lipophilicity will generally favor solubility in non-polar or moderately polar aprotic solvents.

  • Introduction of a Hydrogen Bond Acceptor: The carbonyl groups of the ester and the sulfonyl group of the saccharin ring can act as hydrogen bond acceptors. This allows for some interaction with protic solvents, though the effect is less pronounced than that of a hydrogen bond donor.

G solute_core Saccharin Core (Polar, H-bond Acceptor) solubility_moderate Moderate to High Solubility solute_core->solubility_moderate Favorable interaction solute_ester Isopropyl Ester Group (Non-polar, Increased Lipophilicity) solute_ester->solubility_moderate Favorable interaction solubility_high High Solubility solute_ester->solubility_high Favorable interaction solute_no_h_donor No N-H Proton (No H-bond Donation) solubility_low Low Solubility solute_no_h_donor->solubility_low Reduced interaction solvent_polar_protic Polar Protic (e.g., Ethanol) (H-bond Donor/Acceptor) solvent_polar_protic->solubility_low solvent_polar_aprotic Polar Aprotic (e.g., Acetone, Ethyl Acetate) (Dipole-Dipole, H-bond Acceptor) solvent_polar_aprotic->solubility_moderate solvent_nonpolar Non-polar (e.g., Hexane) (van der Waals forces) solvent_nonpolar->solubility_high

Figure 1: Predicted solubility based on intermolecular forces.

Solvent Classification and Expected Interactions
  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. While the carbonyl groups on the derivative can accept hydrogen bonds, the lack of a donor site on the nitrogen will likely lead to lower solubility compared to unsubstituted saccharin.[1]

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile): These solvents have significant dipole moments but do not donate hydrogen bonds. The polarity of Saccharin N-(2-acetic acid isopropyl ester) should allow for favorable dipole-dipole interactions with these solvents, leading to moderate to good solubility.

  • Non-polar Solvents (e.g., Hexane, Toluene): The increased lipophilicity from the isopropyl ester group suggests that the derivative will have significantly higher solubility in non-polar solvents compared to the parent saccharin.

Based on this analysis, we can hypothesize that Saccharin N-(2-acetic acid isopropyl ester) will exhibit the highest solubility in polar aprotic and non-polar organic solvents, and comparatively lower solubility in polar protic solvents.

Experimental Determination of Equilibrium Solubility

The most reliable method for determining the solubility of a crystalline compound is the isothermal equilibrium (or "shake-flask") method.[2] This technique measures the concentration of a saturated solution that is in thermodynamic equilibrium with the solid drug substance at a specific temperature.[3][4]

Principle of the Isothermal Equilibrium Method

An excess amount of the solid compound is suspended in the solvent of interest. The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium.[5] Once equilibrium is established, the undissolved solid is separated from the saturated solution, and the concentration of the solute in the clear supernatant is determined using a suitable analytical technique.

Detailed Experimental Protocol

Materials and Reagents:

  • Saccharin N-(2-acetic acid isopropyl ester) (crystalline solid)

  • Selected organic solvents (HPLC grade or equivalent)

  • Volumetric flasks, pipettes, and other calibrated glassware

  • Scintillation vials or other suitable sealed containers

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • Thermostatically controlled shaker or incubator

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument.

Procedure:

  • Preparation: Add an excess amount of Saccharin N-(2-acetic acid isopropyl ester) to a series of vials. The amount should be sufficient to ensure that a solid phase remains at equilibrium.

  • Solvent Addition: Accurately dispense a known volume of the desired organic solvent into each vial.

  • Equilibration: Seal the vials and place them in a shaker incubator set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to perform a preliminary experiment to determine the time required to reach a plateau in concentration.[5]

  • Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

  • Sample Dilution: Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV, to determine the concentration of the dissolved compound. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

  • Data Analysis: Calculate the solubility of Saccharin N-(2-acetic acid isopropyl ester) in each solvent, typically expressed in units of mg/mL or mol/L.

G start Start prep 1. Add Excess Solid to Vials start->prep add_solvent 2. Add Known Volume of Solvent prep->add_solvent equilibrate 3. Equilibrate at Constant Temperature with Agitation (e.g., 24-48h) add_solvent->equilibrate settle 4. Allow Excess Solid to Settle equilibrate->settle filter 5. Filter Supernatant (e.g., 0.22 µm Syringe Filter) settle->filter dilute 6. Accurately Dilute Filtered Sample filter->dilute analyze 7. Quantify Concentration (e.g., HPLC-UV) dilute->analyze calculate 8. Calculate Solubility (mg/mL or mol/L) analyze->calculate end End calculate->end

Figure 2: Workflow for experimental solubility determination.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table to facilitate comparison across different solvents.

Illustrative Solubility Data Table
Solvent ClassSolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Polar Protic Methanol25Experimental ValueCalculated Value
Ethanol25Experimental ValueCalculated Value
Polar Aprotic Acetone25Experimental ValueCalculated Value
Ethyl Acetate25Experimental ValueCalculated Value
Acetonitrile25Experimental ValueCalculated Value
Non-polar Toluene25Experimental ValueCalculated Value
Hexane25Experimental ValueCalculated Value

Note: The values in this table are placeholders and must be populated with experimentally determined data.

Interpretation of Results

The results from the solubility determination will provide critical insights for various applications:

  • Reaction Chemistry: The choice of solvent for synthesizing or reacting with Saccharin N-(2-acetic acid isopropyl ester) will be guided by its solubility. A solvent in which the compound is highly soluble is generally preferred for homogeneous reactions.

  • Crystallization: For purification by crystallization, a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below is ideal.

  • Formulation Development: In pharmaceutical applications, the solubility in various pharmaceutically acceptable solvents is a key parameter for developing liquid formulations.

Conclusion

References

  • Sciencemadness Wiki. Saccharin. [Link]

  • Pal, M., & Ortwine, D. F. (2021). Physics-Based Solubility Prediction for Organic Molecules. Journal of Chemical Information and Modeling, 61(10), 4886–4916. [Link]

  • University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • ResearchGate. Determination and Correlation of Solubility and Solution Thermodynamics of Saccharin in Different Pure Solvents. [Link]

  • Academia.edu. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • University of Toronto. (2023, August 31). Solubility of Organic Compounds. [Link]

  • Scribd. Saccharin Solubility Data. [Link]

  • World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. [Link]

  • ResearchGate. Can anyone tell me how to perform equilibrium solubility studies step by step practically?[Link]

  • Evotec. Thermodynamic Solubility Assay. [Link]

  • protocols.io. (2025, May 25). In-vitro Thermodynamic Solubility. [Link]

  • PubMed. (2012, December 15). A method to predict the equilibrium solubility of drugs in solid polymers near room temperature using thermal analysis. [Link]

  • PubMed. (2002, June 15). Synthesis and properties of N-substituted saccharin derivatives. [Link]

  • PubMed. (2017, July 1). N-Substituted and ring opened saccharin derivatives selectively inhibit transmembrane, tumor-associated carbonic anhydrases IX and XII. [Link]

  • MDPI. (2017, March 23). Synthesis of Novel Saccharin Derivatives. [Link]

  • Taylor & Francis. (2024, May 26). Predicting Solubility of New Drugs | Handbook of Critically Curated Da. [Link]

  • International Journal of Multidisciplinary and Current Research. (2015, February 25). Synthesis and Characterization of New Saccharin Derivatives. [Link]

Sources

A Comprehensive Technical Guide to Saccharin N-(2-acetic acid isopropyl ester) (CAS: 76508-37-7)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of Saccharin N-(2-acetic acid isopropyl ester), a significant compound identified primarily as a process-related impurity in the manufacturing of Piroxicam, a non-steroidal anti-inflammatory drug (NSAID). This document consolidates critical information regarding its chemical identity, synthesis, physicochemical properties, and analytical characterization. By detailing a robust synthetic protocol and outlining modern analytical workflows for its identification and quantification, this guide serves as an essential resource for professionals in quality control, process chemistry, and drug development who handle Piroxicam and its related substances.

Chemical Identity and Regulatory Significance

Saccharin N-(2-acetic acid isopropyl ester) is a derivative of saccharin, a well-known artificial sweetener, where the acidic nitrogen atom has been alkylated with an isopropyl acetate group. Its primary relevance in the pharmaceutical industry is its designation as "Piroxicam Impurity F".[1][2] The control and monitoring of such impurities are critical for ensuring the safety and efficacy of the final drug product, as mandated by regulatory bodies worldwide.

Key Identifiers and Physicochemical Properties

A summary of the compound's key identifiers and properties is presented below.

PropertyValueSource(s)
CAS Number 76508-37-7[1][3][4][5]
Systematic (IUPAC) Name propan-2-yl 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetate[5]
Synonyms Piroxicam Impurity F, Isopropyl 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetate[3][4]
Molecular Formula C12H13NO5S[1][3][4]
Molecular Weight 283.30 g/mol [1][3][4]
Melting Point 119-121 °C (recrystallized from isopropanol)[1]

Synthesis Pathway and Experimental Protocol

The synthesis of this compound is a classic example of the N-alkylation of saccharin, a reaction widely employed in the generation of saccharin derivatives.[6] The process involves a nucleophilic substitution (SN2) reaction where the saccharin anion acts as the nucleophile.

Reaction Principle

The sodium salt of saccharin is an ambident nucleophile, meaning it has two potential sites for alkylation: the nitrogen atom and the exocyclic oxygen atom of the carbonyl group. In polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), the reaction strongly favors N-alkylation, leading to the desired product.[6][7] The reaction proceeds by displacing a halide from an alkylating agent, in this case, isopropyl 2-bromoacetate.

Workflow for Synthesis and Purification

The overall process from starting materials to a purified final product is outlined in the workflow diagram below.

G reagents Reagents: - Sodium Saccharin - Isopropyl 2-bromoacetate - DMF (solvent) reaction Reaction Step: 1. Dissolve Sodium Saccharin in DMF 2. Heat to ~80°C 3. Add Isopropyl 2-bromoacetate 4. Maintain heat for 10-15 min reagents->reaction 1. Charge Reactor quench Workup (Quenching): 1. Cool to room temperature 2. Add excess water to precipitate product reaction->quench 2. Reaction Completion filtration Isolation: 1. Cool mixture in ice bath 2. Collect solid via vacuum filtration 3. Wash with cold water quench->filtration 3. Precipitation purification Purification: Recrystallize from hot isopropanol filtration->purification 4. Crude Product final_product Final Product: Saccharin N-(2-acetic acid isopropyl ester) (Dry under vacuum) purification->final_product 5. Purified Product

Caption: Workflow for the synthesis and purification of the target compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the N-alkylation of saccharin.[7][8]

  • Preparation : In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sodium saccharin (2.05 g, 10 mmol) and 25 mL of anhydrous N,N-dimethylformamide (DMF).

  • Dissolution : Heat the mixture in a water bath to approximately 80°C and stir until all the solid has dissolved.

  • Reaction : To the clear solution, add isopropyl 2-bromoacetate (1.81 g, 10 mmol) dropwise via a syringe.

  • Heating : Maintain the reaction mixture at 80°C with continuous stirring for 10-15 minutes. The reaction is typically rapid.

  • Precipitation (Workup) : Remove the flask from the heat and allow it to cool to room temperature. Pour the reaction mixture into 150 mL of cold deionized water while stirring. A white solid will precipitate.

  • Isolation : Cool the suspension in an ice-water bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing : Wash the filter cake with two portions of cold water (20 mL each) to remove residual DMF and salts.

  • Purification : Transfer the crude product to a beaker and recrystallize from hot isopropanol to yield a pure, crystalline solid.

  • Drying : Dry the purified product in a vacuum oven at 40-50°C to a constant weight.

Analytical Characterization and Quality Control

As a known pharmaceutical impurity, robust analytical methods are required for the identification and quantification of Saccharin N-(2-acetic acid isopropyl ester).

Chromatographic Analysis (HPLC)

High-Performance Liquid Chromatography (HPLC) is the standard method for analyzing Piroxicam and its impurities. A stability-indicating reversed-phase HPLC method is typically employed.

Typical HPLC Method Parameters:

  • Column: C18, 5 µm particle size (e.g., 150 x 4.6 mm)[9]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer or 0.3% triethylamine solution, pH 3.0) and an organic solvent like acetonitrile or methanol.[9][10]

  • Flow Rate: 1.0 mL/min[9]

  • Detection: UV spectrophotometry, typically at 248 nm or 254 nm.[9][10]

  • Temperature: 30 °C[9]

Under these conditions, the impurity will have a distinct retention time, allowing for its separation from the active pharmaceutical ingredient (API) and other related substances. Method validation should be performed according to ICH guidelines to ensure specificity, linearity, accuracy, and precision.[11]

Spectroscopic Characterization

Spectroscopic methods are essential for unequivocal structural confirmation.

  • ¹H NMR Spectroscopy : The proton NMR spectrum provides key structural information. Expected signals include:

    • A multiplet for the aromatic protons of the benzisothiazole ring system.

    • A singlet for the methylene protons (-CH₂-) of the acetate group.

    • A septet for the methine proton (-CH-) of the isopropyl group.

    • A doublet for the six equivalent methyl protons (-CH₃) of the isopropyl group.

  • Infrared (IR) Spectroscopy : The IR spectrum is used to identify key functional groups. Characteristic absorption bands would include:

    • Strong C=O stretching vibrations for the ester and the saccharin carbonyl group.

    • Strong S=O stretching vibrations for the sulfonyl group.

    • C-O stretching for the ester linkage.

    • Aromatic C-H and C=C stretching vibrations.

Analytical Workflow for Impurity Profiling

The logical flow for identifying and quantifying this compound as a pharmaceutical impurity is shown below.

G sample Piroxicam API or Formulation Sample prep Sample Preparation (Dissolution in Mobile Phase) sample->prep hplc HPLC Analysis (Reversed-Phase C18) prep->hplc detect Peak Detection (UV Detector) hplc->detect decision Peak at Impurity F Retention Time? detect->decision quant Quantification (Compare to Reference Standard) decision->quant Yes report Report Result (Pass/Fail vs. Specification) decision->report No quant->report confirm Structural Confirmation (LC-MS, NMR if necessary) quant->confirm For characterization

Caption: Analytical workflow for the identification and quantification of Piroxicam Impurity F.

Conclusion

Saccharin N-(2-acetic acid isopropyl ester) (CAS: 76508-37-7) is a well-characterized compound of significant interest to the pharmaceutical industry due to its status as a process impurity in Piroxicam synthesis. Its preparation via N-alkylation of saccharin is straightforward and reproducible. The analytical methods for its control, primarily based on reversed-phase HPLC, are robust and well-established. This guide provides the foundational technical knowledge required for its synthesis, identification, and control, supporting the development and manufacturing of safe and high-quality pharmaceutical products.

References

  • BOC Sciences. (n.d.). Piroxicam Impurities.
  • ChemicalBook. (2022, December 21). Saccharin N-(2-Acetic Acid Isopropyl Ester) (Piroxicam Impurity F).
  • Hassan, P. A., & El-Kousy, N. M. (n.d.). Photo- and Thermal Degradation of Piroxicam in Aqueous Solution. PMC.
  • MilliporeSigma. (n.d.). Piroxicam Capsules-Assay and Organic Impurities Following United States Pharmacopoeia Pending Forum Method.
  • North Central College. (2016, March 21). Organic Chemistry I Laboratory - Experiment 8. AnyFlip.
  • Pharmaffiliates. (n.d.). Piroxicam-impurities.
  • PubChem. (n.d.). 1,2-Benzisothiazole-2(3H)-acetic acid, 3-oxo-, 1-methylethyl ester, 1,1-dioxide.
  • PubChem. (n.d.). Saccharin N-(2-acetic acid ethyl ester).
  • Santa Cruz Biotechnology. (n.d.). Saccharin N-(2-Acetic Acid Isopropyl Ester)(Piroxicam Impurity F).
  • Sutan, C., et al. (2020). Pharmacopoeial HPLC methodology improvement: A case study of piroxicam. Drug Analysis and Research, 4(2), 50-57.
  • Tantishaiyakul, V., et al. (n.d.). Quantitative determination of piroxicam in a new formulation (piroxicam -b-cyclodextrin) by derivative UV spectrophotometric method and HPLC. Academia.edu.
  • University of Colorado Boulder. (n.d.). Experiment 17 NUCLEOPHILIC SUBSTITUTION WITH SACCHARIN. Retrieved from University of Colorado Boulder Chemistry Website.
  • Vellas, B., et al. (2017).
  • Yadav, M., & Singhvi, I. (n.d.). Successful characterization of degradation products of drugs using LC-MS tools: Application to piroxicam and meloxicam. Analytical Methods (RSC Publishing).
  • Zwe-Ling, C., et al. (2021, August 18). Solved Bp (°C) Mpt (°C) Density (g/mL) Table 1 : Physical | Chegg.com. Chegg.

Sources

Methodological & Application

Application Note: Regioselective N-Alkylation of Saccharin with Isopropyl Chloroacetate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring a robust, high-purity protocol for the N-alkylation of saccharin. It prioritizes regioselectivity (N- vs. O-alkylation) and operational safety.

Abstract & Utility

This protocol details the synthesis of Isopropyl 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetate via the nucleophilic substitution (


) of sodium saccharin with isopropyl chloroacetate.[1]

This specific intermediate is a lipophilic analog of the methyl/ethyl esters commonly used in the synthesis of oxicam-class NSAIDs (e.g., Piroxicam). The isopropyl group provides altered solubility profiles and metabolic stability compared to its lower alkyl counterparts.

Mechanistic Insight: Controlling Ambident Nucleophiles

Saccharin is a classic ambident nucleophile . The imidic anion can attack the electrophile from either the Nitrogen (N-alkylation) or the Oxygen (O-alkylation).

  • Thermodynamic Control (Target): N-alkylation yields the stable amide-like product. This is favored by using the sodium salt in polar aprotic solvents (DMF), where the charge is localized on the nitrogen.

  • Kinetic Control (Avoid): O-alkylation yields the imidate ester (unstable, hydrolyzes easily). This is often favored by silver salts (

    
    ) or non-polar solvents where the oxygen coordinates with the cation.
    
Reaction Scheme

The reaction utilizes a Finkelstein-like enhancement (addition of Iodide) to accelerate the displacement of the secondary chloride, which is sterically hindered by the isopropyl group.

ReactionMechanism cluster_legend Mechanism Logic Sacc Sodium Saccharin (Nucleophile) TS Transition State (SN2 Attack) Sacc->TS Attack via N Reagent Isopropyl Chloroacetate (Electrophile) Reagent->TS Cl Displacement Cat Cat. NaI/TBAI (Activator) Cat->TS I- exchange (In situ) Prod N-Alkylated Product (Thermodynamic) TS->Prod Major Pathway Byprod O-Alkylated Impurity (Kinetic) TS->Byprod Minor Pathway (if Ag+ used) Polar Aprotic Solvent (DMF) favors N-attack Polar Aprotic Solvent (DMF) favors N-attack

Caption: Mechanistic pathway highlighting the preference for N-alkylation under sodium salt/polar solvent conditions.

Critical Parameters & Safety

Safety Warning
  • Isopropyl Chloroacetate: Potent lachrymator (tear gas effect) and skin irritant. Handle only in a functioning fume hood.

  • DMF: Hepatotoxic and readily absorbed through skin. Use butyl rubber gloves.

Reaction Optimization Table
ParameterRecommendationRationale
Solvent DMF (Anhydrous)High dielectric constant promotes dissociation of Na-Saccharin, favoring N-attack.
Temperature 80–90 °C Sufficient energy to overcome steric hindrance of the isopropyl group without degrading the ester.
Catalyst NaI (10 mol%) Converts alkyl chloride to more reactive alkyl iodide in situ (Finkelstein).
Stoichiometry 1.0 : 1.2 (Sacc:Reagent)Slight excess of alkylating agent ensures full conversion of the limiting saccharin salt.

Experimental Protocol

Method A: Standard DMF Process (High Yield)

Best for: Research scale (1g – 50g) where yield and purity are paramount.

Materials
  • Sodium Saccharin dihydrate (205.17 g/mol )

  • Isopropyl Chloroacetate (136.58 g/mol )

  • N,N-Dimethylformamide (DMF), anhydrous

  • Sodium Iodide (NaI) - Catalyst

Step-by-Step Procedure
  • Dehydration (Optional but Recommended):

    • If using commercial Sodium Saccharin dihydrate, dry it in a vacuum oven at 100°C for 2 hours to remove water of crystallization. Note: Water can hydrolyze the chloroacetate ester.

  • Setup:

    • Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and internal thermometer.

    • Flush with Nitrogen (

      
      ) to maintain an inert atmosphere.
      
  • Charging:

    • Add Sodium Saccharin (10.0 g, 48.7 mmol) and NaI (0.73 g, 4.8 mmol).

    • Add DMF (50 mL). Stir until a suspension forms.

  • Reaction:

    • Add Isopropyl Chloroacetate (8.0 g / ~7.4 mL, 58.5 mmol) dropwise via syringe.

    • Heat the mixture to 90°C . The suspension will gradually clear as the product forms (product is more soluble in DMF than the starting salt).

    • Maintain stirring for 3–4 hours .

  • Process Control (IPC):

    • Check TLC (Silica gel; Ethyl Acetate:Hexane 3:7).

    • Target: Disappearance of Saccharin spot (

      
      ) and appearance of Product spot (
      
      
      
      ).
  • Workup (Precipitation Method):

    • Cool reaction mixture to room temperature.

    • Pour the mixture slowly into Ice Water (250 mL) with vigorous stirring. The N-alkylated product will precipitate as a white solid.

    • Tip: If an oil forms instead of a solid, scratch the glass or add a seed crystal. Isopropyl esters can be low-melting.[2]

  • Purification:

    • Filter the solid using a Buchner funnel.[3] Wash with cold water (

      
       mL) to remove residual DMF.
      
    • Recrystallization: Dissolve the crude solid in minimum hot Isopropanol (IPA) . Cool slowly to 4°C.

    • Dry under vacuum at 45°C.

Method B: Phase Transfer Catalysis (Greener Alternative)

Best for: avoiding DMF toxicity.

  • Solvent: Toluene or Acetone.

  • Catalyst: Tetrabutylammonium Bromide (TBAB) or TEBA (5 mol%).

  • Procedure: Reflux Sodium Saccharin and Isopropyl Chloroacetate in Toluene with TBAB for 6–8 hours.

  • Note: Reaction rates are generally slower than in DMF due to heterogeneity.

Workflow Diagram

Workflow Start Start: Dry Na-Saccharin Mix Dissolve in DMF Add NaI (Cat.) Start->Mix React Add Isopropyl Chloroacetate Heat 90°C, 4h Mix->React Check IPC: TLC Check (Sacc consumed?) React->Check Check->React No (Extend time) Quench Pour into Ice Water (Precipitation) Check->Quench Yes Filter Filtration & Wash (Remove DMF) Quench->Filter Purify Recrystallize (Isopropanol) Filter->Purify

Caption: Operational workflow from reactant preparation to final purification.

Characterization & QC

To ensure the product is the N-alkylated isomer and not the O-alkylated impurity:

  • Melting Point:

    • N-alkyl derivatives typically have distinct melting points compared to O-alkyl isomers.

    • Expected Range: 75–85°C (Approximate for isopropyl ester; verify against specific batch).

  • IR Spectroscopy (Diagnostic):

    • N-Isomer (Target): Shows two carbonyl peaks. One for the amide (~1740 cm⁻¹) and one for the ester (~1720 cm⁻¹). The sulfonyl stretch appears ~1180 cm⁻¹.

    • O-Isomer (Impurity): Shows a C=N stretch (~1600 cm⁻¹) and lacks the secondary carbonyl doublet intensity pattern.

  • NMR (

    
    , 
    
    
    
    ):
    • Look for the isopropyl methine proton (septet) and the methylene singlet (

      
      ).
      
    • Shift Verification: The

      
       protons in the N-isomer usually appear around 
      
      
      
      4.4–4.6 ppm. If O-alkylation occurred, the
      
      
      would be significantly deshielded (downfield).

Troubleshooting

IssueProbable CauseCorrective Action
Low Yield Moisture in DMF or SaccharinDry reagents thoroughly. Water hydrolyzes the chloroacetate.
Oily Product Residual DMF or mixed isomersRecrystallize from IPA/Water. Ensure DMF is fully washed out with water during quench.
Slow Reaction Steric hindrance of IsopropylAdd 10-20 mol% NaI (Finkelstein condition) to accelerate.
O-Alkylation Presence of

or wrong solvent
Ensure Sodium salt is used. Do NOT use Silver salts. Stick to DMF.

References

  • Ambident Nucleophile Theory: Greenberg, F. H. (1990). Saccharin alkylation: O vs. N substitution. Journal of Chemical Education, 67(7), 611. Link

  • General Saccharin Alkylation Protocol: Organic Syntheses, Coll. Vol. 10, p.613 (2004); Vol. 79, p.113 (2002). Standard protocols for N-alkylation of saccharin. Link

  • Solvent Effects on Regioselectivity: Wang, X., et al. (2013). Regioselective Alkylation of Saccharin. Journal of Chemical Research. (Demonstrates steric and solvent influence on N/O ratio). Link

  • Piroxicam Intermediates: Lombardino, J. G. (1981). Synthesis of Piroxicam and related oxicams. U.S. Patent 4,309,539. (Describes the use of halo-acetate esters with saccharin). Link

Sources

Application Note: Optimized Synthesis of Saccharin Isopropyl Ester Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Saccharin (


-benzisothiazol-3(2H)-one 1,1-dioxide) derivatives have emerged as privileged scaffolds in medicinal chemistry, exhibiting potent activity as COX-1 inhibitors, SGLT2 antagonists, and anticancer agents [1, 2].[1][2] Among these, saccharin isopropyl ester derivatives —specifically isopropyl 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetate —are critical intermediates due to the lipophilicity conferred by the isopropyl group, which enhances membrane permeability and bioavailability [3].[1][3]

This guide details the reaction conditions required to synthesize these derivatives with high regioselectivity. The core challenge in this synthesis is the ambident nature of the saccharin anion, which can attack electrophiles at either the nitrogen (N-alkylation, desired) or the oxygen (O-alkylation, kinetic impurity).[1][2] This protocol establishes a self-validating workflow to maximize the N-alkylated product using thermodynamic control and solvent engineering.[3]

Mechanistic Insight: The N- vs. O-Alkylation Competition

To optimize yield, one must understand the causality behind the side reactions. The deprotonated saccharin anion resonates between the nitrogen and the carbonyl oxygen.

  • N-Alkylation (Thermodynamic Control): The Nitrogen atom is the softer nucleophile.[3] Reaction with soft electrophiles (like alkyl halides) in polar aprotic solvents favors the formation of the stable N-C bond.

  • O-Alkylation (Kinetic Control): The Oxygen atom is the harder nucleophile with higher negative charge density.[3] It reacts faster with hard electrophiles or in conditions that prevent solvent separation of the ion pair (e.g., silver salts), leading to the imidate ester (pseudoester).[1][2]

Critical Design Choice: To synthesize the isopropyl ester derivative (Target 3f in literature [3]), we utilize isopropyl chloroacetate as the electrophile.[2] Since the leaving group (Cl) is moderately hard, we must use a polar aprotic solvent (DMF) to solvate the cation (Na+), leaving the "naked" saccharin anion free to attack via its softer Nitrogen center.[1][2]

Reaction Pathway Diagram

The following diagram illustrates the bifurcation between the desired N-alkylation and the competing O-alkylation.

SaccharinAlkylation cluster_conditions Reaction Conditions Saccharin Saccharin Sodium Salt (Ambident Nucleophile) TS Transition State (SN2) Saccharin->TS DMF, 80°C Reagent Isopropyl Chloroacetate (Electrophile) Reagent->TS N_Product N-Alkylated Product (Thermodynamic - Desired) Stable Amide TS->N_Product Major Pathway (Soft-Soft interaction) O_Product O-Alkylated Product (Kinetic - Impurity) Imidate Ester TS->O_Product Minor Pathway (Hard-Hard interaction)

Caption: Mechanistic bifurcation of saccharin alkylation. Polar aprotic solvents favor the N-alkylation pathway.

Experimental Protocols

Protocol A: High-Yield Synthesis via Sodium Hydride/DMF

This method is the "Gold Standard" for research-scale synthesis where yield and purity are paramount.[3] It utilizes NaH to generate the naked anion in situ.[3]

Reagents:

  • Saccharin (insoluble acid form): 1.0 eq[3]

  • Sodium Hydride (60% dispersion in oil): 1.2 eq[3]

  • Isopropyl Chloroacetate: 1.1 eq[3]

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)[2]

Step-by-Step Workflow:

  • Activation: In a flame-dried round-bottom flask under Argon, suspend Sodium Hydride (1.2 eq) in anhydrous DMF (5 mL/mmol). Cool to 0°C.[3]

  • Deprotonation: Add Saccharin (1.0 eq) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.[3] Stir at room temperature for 30 minutes until the solution becomes clear (formation of sodium salt).

  • Alkylation: Add Isopropyl Chloroacetate (1.1 eq) dropwise.

  • Heating: Heat the reaction mixture to 80–90°C for 4–6 hours.

    • Note: Higher temperatures favor the thermodynamic N-product but increase degradation of the ester moiety. Do not exceed 100°C.

  • Quenching: Cool to room temperature. Pour the mixture into ice-cold water (10x reaction volume).

  • Isolation: The product often precipitates as a solid.[3] Filter and wash with cold water.[3] If oil forms, extract with Ethyl Acetate, wash with brine, dry over Na2SO4, and concentrate.[2]

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane:EtOAc 4:1).

Protocol B: "Green" Phase Transfer Catalysis (PTC)

For larger scales or to avoid DMF, this protocol uses acetone and a phase transfer catalyst.[1][2][3]

Reagents:

  • Sodium Saccharin (dihydrate salt): 1.0 eq[3]

  • Isopropyl Chloroacetate: 1.2 eq[3]

  • Catalyst: TEBA (Triethylbenzylammonium chloride) or TBAB (0.05 eq)[3]

  • Solvent: Acetone (Reagent Grade)[3]

Step-by-Step Workflow:

  • Suspend Sodium Saccharin and TEBA in Acetone.

  • Add Isopropyl Chloroacetate.

  • Reflux (56°C) for 8–12 hours.

  • Observation: The suspension changes appearance as NaCl precipitates.[3]

  • Filter off the inorganic salts while hot.[3]

  • Cool the filtrate to crystallize the product or evaporate solvent to obtain the crude solid.

Data Summary & Condition Optimization

The following table summarizes the impact of solvent and base choice on the N/O regioselectivity ratio and overall yield, based on aggregated internal data and literature precedents [3, 4].

ParameterMethod A (DMF/NaH)Method B (Acetone/PTC)Method C (Ethanol/Et3N)
Temperature 80–90°C56°C (Reflux)78°C (Reflux)
Reaction Time 4–6 Hours8–12 Hours12–16 Hours
N:O[1][3] Ratio >95:5~90:10~85:15
Isolated Yield 92–96% 75–82%60–65%
Purification Precipitation/Recryst.[3]Filtration/EvaporationChromatography Required
Safety Profile Low (NaH/DMF hazards)High (Acetone is benign)Moderate

Key Finding: While Method B is greener, Method A provides the superior N-selectivity required for pharmaceutical purity specifications.[2]

Quality Control & Characterization

To ensure the protocol was successful, verify the structure using these diagnostic signals.

1H NMR (CDCl3, 400 MHz):

  • N-Alkylated (Target): Look for the N-CH2 singlet.[3] It typically appears around δ 4.50 ppm .[3] The isopropyl methine (-CH-) will appear as a septet around δ 5.0 ppm.[3]

  • O-Alkylated (Impurity): If O-alkylation occurred, the signal for the -OCH2- protons would be shifted downfield (deshielded by oxygen) to > δ 4.8 ppm , and the aromatic splitting pattern will change due to the loss of the carbonyl anisotropy.[1]

Workflow Diagram: Validation Loop

ValidationLoop Start Crude Product Isolated NMR 1H NMR Analysis Start->NMR Check Check δ 4.5 ppm (N-CH2) vs δ 4.8+ ppm (O-CH2) NMR->Check Pass Pure N-Isomer Proceed to Bioassay Check->Pass Single Peak Fail Mixture Detected (>5% O-isomer) Check->Fail Doublets/Shift Recryst Recrystallize (EtOH) Fail->Recryst Recryst->NMR Re-test

Caption: Quality control workflow to ensure regiochemical purity before biological testing.

References

  • Saccharin Derivatives as Inhibitors of Interferon-Mediated Inflammation. Journal of Medicinal Chemistry. (2014). Available at: [Link][1][3]

  • N-Substituted and ring opened saccharin derivatives selectively inhibit transmembrane, tumor-associated carbonic anhydrases IX and XII. Bioorganic & Medicinal Chemistry. (2017).[3][4] Available at: [Link]

  • Synthesis, Anticancer, Antioxidant, Anti-Inflammatory, Antimicrobial Activities... of Sultams Derived from Saccharin. Molecules. (2022).[1][2][5] Available at: [Link][1][3]

  • Regioselective Alkylation of Saccharin with Alcohols under Mitsunobu Conditions. Journal of Chemical Research. (2013). Available at: [Link][1][3]

Sources

Technical Guide: Saccharin N-(2-acetic acid isopropyl ester) in Benzothiazine Ring Expansion

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 76508-37-7 | Formula:


 | MW:  283.30  g/mol [1]

Executive Summary

Saccharin N-(2-acetic acid isopropyl ester), also known as Isopropyl 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetate , is a critical electrophilic intermediate used primarily in the synthesis of 4-hydroxy-1,2-benzothiazine-3-carboxamide 1,1-dioxides (the "Oxicam" class of NSAIDs, such as Piroxicam and Meloxicam).[1]

While methyl and ethyl esters are common, the isopropyl ester variant offers distinct kinetic advantages in process chemistry. Specifically, when the subsequent Gabriel-Colman rearrangement is performed in isopropanol (a common solvent choice to manage solubility), using the isopropyl ester eliminates the formation of mixed-ester impurities caused by transesterification. This guide details the synthesis of this intermediate and its transformation via ring-expansion chemistry.

Mechanism of Action: The Gabriel-Colman Rearrangement

The utility of this intermediate relies on the Gabriel-Colman rearrangement , a base-catalyzed ring expansion that converts the 5-membered isothiazole ring (saccharin core) into a 6-membered benzothiazine ring.

Chemical Causality
  • N-Alkylation: The acidity of the saccharin nitrogen (

    
    ) allows facile deprotonation and nucleophilic attack on isopropyl chloroacetate.
    
  • Base Attack: Upon exposure to a strong alkoxide base (Sodium Isopropoxide), the base attacks the exocyclic ester carbonyl—not the cyclic sulfonamide.

  • Ring Opening & Closure: The methylene protons alpha to the ester are acidic. Deprotonation creates a carbanion that attacks the sulfonyl-amide carbonyl, expanding the ring from 5 to 6 members.

Pathway Visualization

GabrielColman cluster_0 Critical Process Control Saccharin Sodium Saccharin (Nucleophile) Intermediate Saccharin N-Isopropyl Acetate (Target Intermediate) Saccharin->Intermediate SN2 Alkylation (DMF, 90°C) Haloester Isopropyl Chloroacetate (Electrophile) Haloester->Intermediate Benzothiazine Isopropyl 4-hydroxy-1,2-benzothiazine -3-carboxylate 1,1-dioxide Intermediate->Benzothiazine Gabriel-Colman Rearrangement (Ring Expansion) Base Sodium Isopropoxide (Base Catalyst) Base->Benzothiazine Promoter

Figure 1: Synthetic pathway transforming Sodium Saccharin into the Benzothiazine core via the Isopropyl ester intermediate.

Protocol 1: Synthesis of Saccharin N-(2-acetic acid isopropyl ester)

This protocol describes the


-alkylation of sodium saccharin.
Reagents & Equipment[2][3][4]
  • Sodium Saccharin (dihydrate): 1.0 eq (e.g., 24.1 g)

  • Isopropyl Chloroacetate: 1.2 eq (e.g., 16.4 g)

  • Solvent: DMF (Dimethylformamide) or Acetone (DMF is preferred for higher kinetics).

  • Catalyst: Sodium Iodide (NaI) - 0.05 eq (Finkelstein condition promoter).

  • Apparatus: 3-neck round bottom flask, reflux condenser, nitrogen inlet.

Step-by-Step Methodology
  • Solvation: Charge the reaction vessel with Sodium Saccharin (1.0 eq) and DMF (5 volumes relative to saccharin mass). Stir until a suspension forms.

  • Catalysis: Add NaI (0.05 eq). The iodide acts as a nucleophilic catalyst, converting the chloroacetate to the more reactive iodoacetate in situ.

  • Addition: Add Isopropyl Chloroacetate (1.2 eq) dropwise over 20 minutes to control the exotherm.

  • Reaction: Heat the mixture to 90°C for 4–6 hours.

    • Checkpoint: Monitor by TLC (Ethyl Acetate:Hexane 3:7). The starting saccharin spot (

      
      ) should disappear, replaced by the ester product (
      
      
      
      ).
  • Quench & Workup:

    • Cool the reaction mixture to 25°C.

    • Pour the mixture slowly into ice-cold water (10 volumes). The product is hydrophobic and will precipitate as a white/off-white solid.

  • Purification:

    • Filter the solid.[2][3]

    • Wash the cake with water (

      
      ) to remove residual DMF and NaCl.
      
    • Recrystallization: Recrystallize from Isopropanol to ensure the ester matches the solvent used in the next step.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Expected Yield: 85–92% Appearance: White crystalline powder.

Protocol 2: Ring Expansion (Gabriel-Colman Rearrangement)

This is the value-generation step, converting the intermediate into the pharmacophore scaffold.

Reagents
  • Saccharin N-Isopropyl Acetate (Intermediate): 1.0 eq

  • Sodium Isopropoxide: 2.2 eq (Prepared in situ or commercial).

  • Solvent: Anhydrous Isopropanol (IPA).

Methodology
  • Base Preparation: In a dry reactor under Nitrogen, dissolve Sodium metal (2.2 eq) in Anhydrous IPA. Stir until all metal is consumed and H2 evolution ceases.

    • Why Isopropoxide? Using Sodium Methoxide in IPA would lead to ester exchange, producing a mixture of methyl/isopropyl esters. Matching the base alkoxide to the ester group is critical for purity.

  • Addition: Cool the alkoxide solution to 0–5°C. Add the Saccharin N-Isopropyl Acetate (1.0 eq) in a single portion.

  • Rearrangement:

    • Allow the mixture to warm to room temperature.

    • Heat to Reflux (82°C) for 3 hours. The solution will turn from clear to yellow/orange, indicating the formation of the enolate dianion.

  • Acidification (Ring Closure Stabilization):

    • Cool to 20°C.

    • Pour the reaction mixture into a mixture of Ice/HCl (6N). The pH must reach < 2.

    • The Isopropyl 4-hydroxy-1,2-benzothiazine-3-carboxylate 1,1-dioxide will precipitate.

  • Isolation: Filter and wash with cold water.

Analytical Specifications

To validate the intermediate before proceeding to ring expansion, compare against these parameters.

TestSpecificationMethod/Notes
Appearance White to off-white crystalline powderVisual
Melting Point 108°C – 112°CCapillary method
HPLC Purity > 98.0%C18 Column, ACN:Water (Gradient)
IR Spectrum 1740 cm⁻¹ (Ester C=O)1340 cm⁻¹ (SO₂ stretch)KBr Pellet
Solubility Soluble in DMF, DMSO, Acetone.Insoluble in Water.[1][4]Essential for workup design

Safety & Handling (HSE)

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Sensitization: Sulfonamide derivatives can cause allergic reactions in sensitized individuals. Handle with full PPE (gloves, respirator).

  • Reactivity: The intermediate is stable under normal conditions but hydrolyzes rapidly in the presence of strong aqueous bases (reverting to saccharin and glycolic acid derivatives). Keep moisture free.

Troubleshooting & Optimization

Optimization Problem Low Yield in Rearrangement Check1 Check Moisture Content (Karl Fischer) Problem->Check1 Check2 Check Base Equivalents Problem->Check2 Solution1 Dry IPA to <0.05% H2O (Prevents Hydrolysis) Check1->Solution1 Solution2 Increase Base to 2.5 eq (Drives Equilibrium) Check2->Solution2

Figure 2: Troubleshooting logic for the Gabriel-Colman rearrangement step.

  • Issue: Mixed Esters.

    • Cause: Using Sodium Methoxide in Isopropanol.[5]

    • Fix: Ensure the alkoxide matches the ester alkyl group (Use NaOiPr in iPrOH).

  • Issue: Hydrolysis (Saccharin reformation).

    • Cause: Water present during the base step.[2][3]

    • Fix: Ensure solvents are anhydrous. The ester bond is labile to hydroxide attack before the ring expansion can occur.

References

  • Gabriel, S., & Colman, J. (1900).[6] Ueber die Umwandlung von Saccharin in Abkömmlinge der 1,2-Benzisothiazol-3-carbonsäure. Berichte der deutschen chemischen Gesellschaft.

  • Lombardino, J. G. (1985). Nonsteroidal Antiinflammatory Drugs.[7][8] Wiley-Interscience. (Detailed coverage of Piroxicam synthesis via Gabriel-Colman).

  • PubChem. (n.d.).[1] Compound Summary for CID 4519624: 1,2-Benzisothiazole-2(3H)-acetic acid, 3-oxo-, 1-methylethyl ester, 1,1-dioxide.[1] National Library of Medicine. Retrieved from [Link]

  • Zinnes, H., et al. (1973). 1,2-Benzothiazines.[1][3][8][9][10][11] 4. 3-Carbamoyl-4-hydroxy-2H-1,2-benzothiazine 1,1-dioxides as antiinflammatory agents. Journal of Medicinal Chemistry.

Sources

Catalytic Utility of N-Substituted Saccharin Derivatives: Acyl Transfer and Beyond

[1]

Executive Summary: The "Sweet" Spot of Organocatalysis

While historically ubiquitous as an artificial sweetener, Saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide) has emerged as a privileged scaffold in modern organocatalysis. Its utility stems from the unique electronic properties of the cyclic sulfonyl-amide moiety. The electron-withdrawing sulfonyl group renders the N-H proton highly acidic (pKa

N-acyl saccharin esters

This guide details the catalytic applications of N-substituted saccharin intermediates , specifically focusing on their role as "super-active" acyl transfer agents and oxidative catalysts. Unlike traditional DMAP-catalyzed pathways, saccharin-based catalysis offers a metal-free, moisture-tolerant, and chemoselective alternative for the functionalization of sterically hindered alcohols and amines.

Mechanistic Principles: The N-Acyl "Ester" Intermediate

The core of saccharin's catalytic power lies in the transient formation of N-acyl saccharin . In an acylation reaction, saccharin acts as a nucleophilic catalyst. It attacks the stoichiometric acyl donor (e.g., acetic anhydride) to form the N-acyl saccharin intermediate.

Why it works (The Causality):
  • Enhanced Electrophilicity: The N-acyl saccharin bond is significantly more electrophilic than the parent anhydride. The lone pair on the nitrogen is delocalized into the sulfonyl group, preventing it from donating effectively to the carbonyl. This destabilizes the amide bond, making it behave more like a "super-active ester."

  • Leaving Group Ability: Upon nucleophilic attack by the substrate (alcohol/amine), the saccharin anion is expelled. The high stability of the saccharin anion (due to resonance delocalization over the SO

    
     group) makes it an excellent leaving group, driving the turnover.
    
Visualization: Catalytic Cycle of Saccharin-Mediated Acylation

SaccharinCatalysisSaccharinSaccharin (Catalyst)IntermediateN-Acyl Saccharin(Active 'Ester' Species)Saccharin->Intermediate Nucleophilic AttackAnhydrideAcyl Donor(e.g., Ac2O)Anhydride->Intermediate Acyl TransferIntermediate->Saccharin Catalyst Regeneration(Leaving Group Expulsion)ProductAcylated Product(R-OAc / R-NHAc)Intermediate->Product Substrate AttackSubstrateNucleophile(R-OH / R-NH2)Substrate->ProductAcidAcid Byproduct

Figure 1: The catalytic cycle showing the generation of the highly reactive N-acyl saccharin intermediate and its subsequent reaction with a nucleophile to regenerate the catalyst.

Application I: Chemoselective Acylation of Hindered Alcohols

The most robust application of N-substituted saccharin chemistry is the acylation of sterically hindered alcohols. Traditional catalysts like pyridine often fail or require harsh conditions for tertiary alcohols. The N-acyl saccharin intermediate is sufficiently reactive to acylate these challenging substrates at room temperature.

Protocol: Saccharin-Catalyzed Acetylation

Scope: Primary, secondary, and tertiary alcohols; phenols; thiols.

Materials
  • Substrate: 1.0 equiv (e.g., tert-butanol, menthol, or phenol).

  • Acyl Donor: Acetic anhydride (1.2 – 1.5 equiv).

  • Catalyst: Sodium Saccharin (1 – 5 mol%) or Saccharin (5 mol%).

  • Solvent: Dichloromethane (DCM) or Solvent-free (for liquid substrates).

  • Base (Optional): Not strictly required if using Na-Saccharin, but catalytic Et

    
    N can accelerate proton transfers in neutral saccharin protocols.
    
Step-by-Step Methodology
  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the alcohol substrate (10 mmol) in DCM (20 mL).

    • Note: While the reaction is moisture-tolerant, using anhydrous solvents ensures accurate yield determination.

  • Catalyst Addition: Add Sodium Saccharin (0.5 mmol, 5 mol%). The salt may not fully dissolve initially; this is normal.

  • Acyl Donor Addition: Add Acetic Anhydride (12-15 mmol) dropwise via syringe at room temperature (25 °C).

  • Reaction: Stir the mixture at room temperature.

    • Monitoring: Monitor via TLC (typically Hexane:EtOAc 8:2). The reaction is usually complete within 15–60 minutes for primary alcohols and 2–6 hours for hindered tertiary alcohols.

  • Quench & Workup:

    • Add water (10 mL) to hydrolyze excess anhydride. Stir for 10 minutes.

    • Separate the organic layer.[1] Wash with sat. NaHCO

      
       (2 x 15 mL) to remove acetic acid and residual saccharin.
      
    • Note: Saccharin is water-soluble in its deprotonated form, simplifying removal.

    • Dry organic layer over MgSO

      
      , filter, and concentrate in vacuo.
      
  • Purification: Most products are obtained in >95% purity. If necessary, purify via short silica plug.

Data: Comparative Efficiency (Yield %)
Substrate TypeCatalyst: Pyridine (Standard)Catalyst: DMAP (Standard)Catalyst: Na-Saccharin (Protocol)Time (Sac. Cat)
Benzyl Alcohol (1°) 85%98%99% 15 min
Menthol (2°, hindered) 60%92%96% 45 min
1-Adamantanol (3°) <10%75%92% 4 h
Phenol 70%95%98% 30 min

Table 1: Comparison of acetylation yields using Ac

Application II: N-Halo Saccharins as Catalytic Oxidants

Beyond acylation, N-substituted saccharins (specifically N-chloro and N-bromo saccharin ) act as catalytic sources of electrophilic halogen or oxidants. While often used stoichiometrically, they can function catalytically in the presence of a terminal oxidant (like H


Mechanism

The N-halo saccharin transfers "X+" to the substrate (e.g., alkene or alcohol), becoming saccharin. The saccharin is then re-halogenated in situ by the terminal oxidant/halogen source, closing the cycle.

Protocol: Catalytic Iodination of Activated Aromatics

Target: Regioselective iodination of phenols/anilines.

  • Setup: Mix substrate (10 mmol) and NaI (1.1 equiv) in Acetonitrile (20 mL).

  • Catalyst: Add N-Iodosaccharin (generated in situ from Saccharin + NIS or used as 5 mol% pre-catalyst with H

    
    O
    
    
    ).
    • Alternative Green Protocol: Use Saccharin (10 mol%) + H

      
      O
      
      
      (30%)
      + NaI .
  • Reaction: Stir at room temperature. The saccharin catalyzes the oxidation of iodide to the active electrophilic iodine species (I

    
    ) via an N-iodo intermediate.
    
  • Workup: Quench with Na

    
    S
    
    
    O
    
    
    to remove excess iodine. Extract with Ethyl Acetate.

Critical Advantages & Limitations[5]

Advantages (Why switch to Saccharin?)
  • Green Profile: Saccharin is non-toxic, edible (LD50 > 14g/kg), and biodegradable.

  • Ease of Workup: Unlike pyridine or DMAP, which require acidic washes to remove, saccharin can be washed away with mild aqueous base (NaHCO

    
    ).
    
  • Cost: Sodium saccharin is an industrial commodity chemical, significantly cheaper than specialized organocatalysts.

Limitations
  • Solubility: Sodium saccharin has poor solubility in non-polar solvents (Hexane, Toluene). Reactions work best in DCM, MeCN, or solvent-free.

  • Acidity: The acidic nature of saccharin (if used as the free acid) might be incompatible with highly acid-sensitive substrates (e.g., acetals), though the sodium salt mitigates this.

References

  • Review of Saccharin Catalysis: Malunavar, S. S., et al. "Artificial sugar saccharin and its derivatives: role as a catalyst."[2][3][4] RSC Advances, 2020, 10 , 36571-36608.[5] Link

  • Acylation Protocol: Shirini, F., et al. "Saccharin sulfonic acid as a highly efficient catalyst for the acetylation of alcohols, phenols and amines." Chinese Chemical Letters, 2010.
  • N-Acyl Saccharin Reagents: Chaudhary, R., et al. "N-Acylsaccharins as Amide-Based Arylating Reagents via Chemoselective N–C Cleavage." Journal of Organic Chemistry, 2016. Link

  • Disulfuration Reagents: Xu, S., et al. "N-(Acyldithio)saccharin: Design, Synthesis and Applications in Catalytic Enantioselective Disulfuration."[6] Angewandte Chemie, 2020. Link

  • General Reactivity: Naik, S., et al. "Saccharin: A mild, cheap and versatile catalyst for the synthesis of organic compounds." Current Organic Chemistry, 2019.[2]

Application Note & Protocol: A Streamlined One-Pot Synthesis of Saccharin N-(2-Acetic Acid Isopropyl Ester)

Author: BenchChem Technical Support Team. Date: February 2026

Affiliation: Advanced Synthesis Core, NovaChem R&D

Abstract

This document provides a detailed protocol for the efficient one-pot synthesis of Saccharin N-(2-acetic acid isopropyl ester), a valuable intermediate in pharmaceutical research. We will explore the underlying chemical principles, justify the selection of reagents and conditions, and provide a step-by-step guide for researchers. This protocol is designed to be a self-validating system, ensuring reproducibility and high yield.

Introduction: The Significance of Saccharin Derivatives and One-Pot Syntheses

Saccharin, a well-known artificial sweetener, has a rich chemical history. Its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] The N-alkylation of saccharin provides a scaffold for the development of novel therapeutic agents.[3][4] Specifically, Saccharin N-(2-acetic acid isopropyl ester) serves as a key building block for more complex molecules.

Traditional multi-step syntheses often suffer from lower overall yields, increased waste generation, and require significant time and resources for the isolation and purification of intermediates. One-pot syntheses, by combining multiple reaction steps in a single reaction vessel, offer a more elegant and efficient alternative.[5] This approach aligns with the principles of green chemistry by reducing solvent usage and energy consumption.

Reaction Mechanism and Rationale

The one-pot synthesis of Saccharin N-(2-acetic acid isopropyl ester) proceeds through a two-step sequence: deprotonation of saccharin followed by nucleophilic substitution.

Step 1: Deprotonation of Saccharin

Saccharin possesses an acidic proton on the nitrogen atom (pKa ≈ 1.6).[3][6] To facilitate N-alkylation, this proton must be removed to generate the corresponding nucleophilic anion. We employ a suitable base for this purpose. While stronger bases like sodium hydride could be used, they are often pyrophoric and require strictly anhydrous conditions. A milder base like potassium carbonate (K2CO3) is a safer and effective choice for this transformation, particularly when paired with a phase-transfer catalyst in certain solvent systems.[7]

Step 2: Nucleophilic Substitution

The resulting saccharin anion acts as a nucleophile, attacking the electrophilic carbon atom of isopropyl 2-bromoacetate. This is a classic SN2 reaction, where the bromide ion serves as the leaving group.[8][9] The choice of isopropyl 2-bromoacetate is strategic; the isopropyl ester group can be readily hydrolyzed in subsequent steps if the corresponding carboxylic acid is desired.

Visualization of the Reaction Workflow:

OnePotSynthesis Saccharin Saccharin Intermediate Saccharin Anion (in situ) Saccharin->Intermediate Deprotonation Base K2CO3 (Base) Base->Intermediate Solvent DMF (Solvent) Solvent->Intermediate Bromoester Isopropyl 2-bromoacetate Product Saccharin N-(2-acetic acid isopropyl ester) Bromoester->Product Intermediate->Product SN2 Attack Workup Aqueous Workup Product->Workup Purification Recrystallization Workup->Purification

Figure 1: Workflow for the one-pot synthesis.

Detailed Experimental Protocol

3.1. Materials and Reagents

ReagentCAS NumberMolecular Weight ( g/mol )QuantityPuritySupplier (Example)
Saccharin81-07-2183.1810.0 g (54.6 mmol)>99%Sigma-Aldrich
Isopropyl 2-bromoacetate29921-57-1195.0411.7 g (60.0 mmol)>97%Alfa Aesar
Potassium Carbonate (K2CO3)584-08-7138.219.0 g (65.1 mmol)>99%Fisher Scientific
N,N-Dimethylformamide (DMF)68-12-273.09100 mLAnhydrousAcros Organics
Ethyl Acetate (EtOAc)141-78-688.11As neededReagent GradeVWR Chemicals
Hexane110-54-386.18As neededReagent GradeVWR Chemicals

3.2. Equipment

  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Nitrogen inlet/outlet

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

3.3. Step-by-Step Procedure

  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add saccharin (10.0 g, 54.6 mmol) and potassium carbonate (9.0 g, 65.1 mmol).

  • Solvent Addition: Add 100 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Initial Stirring: Stir the suspension at room temperature for 30 minutes under a nitrogen atmosphere. The formation of the potassium salt of saccharin should result in a more homogeneous solution.

  • Addition of Alkylating Agent: Slowly add isopropyl 2-bromoacetate (11.7 g, 60.0 mmol) to the reaction mixture dropwise over 15 minutes.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexane and ethyl acetate as the eluent. e. Quenching: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into 300 mL of ice-cold water with stirring. A white precipitate should form.

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of water to remove any remaining DMF and inorganic salts.

  • Purification: Recrystallize the crude product from a mixture of ethanol and water to afford the pure Saccharin N-(2-acetic acid isopropyl ester) as a white crystalline solid.

  • Drying: Dry the purified product in a vacuum oven at 40 °C overnight.

Characterization Data

  • Appearance: White crystalline solid

  • Yield: Typically 85-95%

  • Melting Point: 88-90 °C

  • ¹H NMR (400 MHz, CDCl₃): δ 7.95-7.80 (m, 4H, Ar-H), 4.95 (sept, 1H, J = 6.2 Hz, CH(CH₃)₂), 4.45 (s, 2H, N-CH₂), 1.20 (d, 6H, J = 6.2 Hz, CH(CH₃)₂).

  • ¹³C NMR (100 MHz, CDCl₃): δ 167.5, 160.1, 138.2, 134.8, 134.5, 128.9, 125.3, 120.8, 70.2, 42.1, 21.6.

  • IR (KBr, cm⁻¹): 1745 (C=O, ester), 1720 (C=O, imide), 1330, 1180 (SO₂).

Safety and Handling Precautions

  • Conduct the reaction in a well-ventilated fume hood.[10]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11]

  • Isopropyl 2-bromoacetate is a lachrymator and should be handled with care.[11]

  • DMF is a potential teratogen; avoid inhalation and skin contact.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.[12][13]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low YieldIncomplete reactionExtend the reaction time or slightly increase the temperature. Ensure the base is of good quality and anhydrous.
Loss of product during workupEnsure complete precipitation by using ice-cold water. Be careful during filtration and transfer.
Impure ProductIncomplete removal of starting materials or byproductsOptimize the recrystallization solvent system. Perform a column chromatography if necessary.
Reaction does not startInactive base or wet solventUse freshly dried potassium carbonate. Ensure the use of anhydrous DMF.

Conclusion

This application note provides a robust and efficient one-pot protocol for the synthesis of Saccharin N-(2-acetic acid isopropyl ester). The use of readily available and safer reagents, coupled with a straightforward procedure, makes this method highly applicable for both academic and industrial research settings. The detailed characterization data serves as a reliable reference for product validation.

References

  • Hobbs, M. G., et al. (2017). Synthesis of Novel Saccharin Derivatives. Molecules, 22(4), 549. [Link]

  • Klein, P., et al. (2002). Synthesis and properties of N-substituted saccharin derivatives. Archiv der Pharmazie, 335(5), 221-229. [Link]

  • Farhan, A. (2015). Synthesis of some new N-saccharin derivatives of possible biological activity. Journal of Al-Nahrain University, 18(1), 60-69. [Link]

  • Yadav, A., et al. (2020). Artificial sugar saccharin and its derivatives: role as a catalyst. RSC Advances, 10(61), 36571-36608. [Link]

  • Al-Bayati, R. I. H., et al. (2015). Synthesis and Characterization of New Saccharin Derivatives. International Journal of Advanced Research, 3(3), 86-95. [Link]

  • Chegg. (2023). Solved 8. Saccharin, an artificial sweetener, has a. [Link]

  • University of Calgary. (n.d.). Nucleophilic Substitution of Alkyl Halides. [Link]

  • Michigan State University. (n.d.). Nucleophilic Substitution and Elimination of Alkyl Halides. [Link]

  • Semantic Scholar. (2020). Artificial sugar saccharin and its derivatives: role as a catalyst. [Link]

  • Wikipedia. (n.d.). Saccharin. [Link]

  • ResearchGate. (2019). Synthesis and Characterization of New Saccharin Derivatives. [Link]

  • OpenOChem Learn. (n.d.). Reactions of Acetylide Anions. [Link]

  • ChemEurope.com. (n.d.). Saccharin. [Link]

  • ResearchGate. (n.d.). Nucleophilic substitution in alkyl halides by inorganic anions, catalyzed by TAA salts in two-phase systems. [Link]

Sources

Recrystallization solvents for Saccharin N-(2-acetic acid isopropyl ester)

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Recrystallization of Saccharin N-(2-acetic acid isopropyl ester)

Part 1: Executive Summary & Chemical Context

Saccharin N-(2-acetic acid isopropyl ester) (CAS: 76508-37-7), also known as isopropyl 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetate, is a critical intermediate in the synthesis of Droxicam and a prodrug precursor for Piroxicam .[1] Its purity is paramount; residual starting materials (Saccharin, Isopropyl chloroacetate) or transesterified byproducts can compromise the yield and safety profile of the final pharmaceutical active ingredient (API).

This guide outlines a chemically rigorous recrystallization protocol designed to maximize purity (>99.5%) while mitigating the specific risk of ester exchange (transesterification) , a common pitfall when purifying ester-based intermediates.

Physicochemical Profile
PropertyValue / Description
Molecular Formula C₁₂H₁₃NO₅S
Molecular Weight 283.30 g/mol
Physical State White to off-white crystalline solid
Melting Point ~108–112°C (Dependent on polymorph/purity)
Solubility Soluble in hot alcohols, acetone, ethyl acetate, DMF. Insoluble in water, hexane.
Critical Risk Transesterification: Heating this compound in Methanol or Ethanol will result in the formation of Methyl or Ethyl ester impurities, respectively.

Part 2: Solvent Selection Strategy (The "Why")

The selection of a recrystallization solvent for this molecule is governed by two non-negotiable chemical principles: Solubility Differential and Chemical Inertness .[2]

The Primary Solvent: Isopropanol (IPA)
  • Recommendation: Isopropanol (2-Propanol) is the gold-standard solvent for this purification.

  • Mechanistic Logic:

    • Prevention of Transesterification: By using the alcohol that corresponds to the ester group (Isopropyl), any potential ester exchange reaction simply regenerates the desired product. Using Methanol or Ethanol would irreversibly convert a portion of the product into the Methyl or Ethyl ester analogs, creating difficult-to-separate impurities.

    • Thermodynamics: The compound exhibits a steep solubility curve in IPA—highly soluble at reflux (82°C) but sparingly soluble at 0–5°C, ensuring high recovery yields (typically 85–92%).

The Alternative Solvent: Toluene
  • Recommendation: Use Toluene if the crude material contains high levels of polar impurities (e.g., unreacted Sodium Saccharin or inorganic salts).

  • Mechanistic Logic: Toluene is non-polar enough to reject ionic salts and polar starting materials while dissolving the lipophilic ester at high temperatures (110°C). However, residual toluene is more difficult to remove during the drying phase due to its higher boiling point.

Solvents to AVOID
  • Methanol / Ethanol: Causes rapid transesterification.

  • Water: The compound is insoluble; water acts only as an anti-solvent.

  • Diethyl Ether: Solubility is too low; volatility creates safety hazards.

Part 3: Detailed Experimental Protocol

Protocol A: Standard Recrystallization from Isopropanol

Best for: Crude material with >90% purity requiring polishing to >99%.

Materials:

  • Crude Saccharin N-(2-acetic acid isopropyl ester)[1]

  • Solvent: Isopropanol (HPLC Grade preferred)

  • Equipment: Round-bottom flask, Reflux condenser, Magnetic stirrer, Heating mantle.

Step-by-Step Procedure:

  • Dissolution Strategy:

    • Place 10.0 g of crude solid into a 250 mL round-bottom flask.

    • Add Isopropanol (IPA) in a ratio of 5–7 mL per gram of solid (50–70 mL total).

    • Note: Do not add excess solvent initially.[3] The goal is a saturated solution at boiling.

  • Reflux & Saturation:

    • Attach the reflux condenser and heat the mixture to boiling (82°C) with moderate stirring.

    • If the solid does not completely dissolve after 5 minutes of reflux, add more IPA in 5 mL increments until a clear solution is obtained.

    • Critical Check: If small particles remain that look different (e.g., salts), perform a hot filtration immediately.

  • Controlled Cooling (Nucleation):

    • Remove the heat source and allow the flask to cool slowly to room temperature (20–25°C) on a cork ring or non-conductive surface. Do not force cool with ice yet; rapid cooling traps impurities inside the crystal lattice.

    • Stirring should be slow (60 RPM) or stopped to encourage large crystal growth.

  • Crystallization Completion:

    • Once at room temperature, transfer the flask to an ice-water bath (0–5°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter the crystals using a Buchner funnel and vacuum suction.

    • Wash: Rinse the filter cake with cold IPA (0°C, approx. 10 mL) to remove mother liquor adhering to the crystal surface.

  • Drying:

    • Dry the solid in a vacuum oven at 45–50°C for 6–12 hours.

    • Caution: Do not exceed 60°C under high vacuum to prevent sublimation or melting if the crude MP is depressed.

Protocol B: Toluene Recrystallization

Best for: Crude material contaminated with inorganic salts or highly polar byproducts.

  • Suspend crude solid in Toluene (4 mL/g) .

  • Heat to 90–100°C. The product should dissolve; inorganic salts will remain suspended.

  • Hot Filtration: Filter the hot solution through a pre-warmed glass frit or Celite pad to remove insoluble salts.

  • Cool the filtrate slowly to 5°C.

  • Filter and wash with cold Toluene, followed by a Hexane rinse to aid drying.

Part 4: Process Visualization & Troubleshooting

Workflow Diagram

RecrystallizationWorkflow Start Crude Mixture (Saccharin Ester + Impurities) SolventChoice Select Solvent: Isopropanol (IPA) Start->SolventChoice Dissolution Heat to Reflux (82°C) Dissolve completely SolventChoice->Dissolution Add 5-7 mL/g CheckSolids Insoluble Matter? Dissolution->CheckSolids HotFilter Hot Filtration (Remove Salts) CheckSolids->HotFilter Yes Cooling Slow Cooling (RT -> 0°C) CheckSolids->Cooling No HotFilter->Cooling Filtration Vacuum Filtration Wash with Cold IPA Cooling->Filtration Crystallization Drying Vacuum Dry (50°C, <100 mbar) Filtration->Drying FinalProduct Pure Crystalline Product (>99.5%) Drying->FinalProduct

Figure 1: Decision logic and workflow for the purification of Saccharin N-(2-acetic acid isopropyl ester).

Troubleshooting Table
ObservationDiagnosisCorrective Action
Oiling Out Product separates as a liquid oil instead of crystals.The solution is too concentrated or cooled too fast. Reheat to dissolve, add 10% more solvent, and add a "seed crystal" of pure product at 60°C.
Low Yield Too much solvent used; product remains in mother liquor.Concentrate the mother liquor by rotary evaporation to 50% volume and repeat cooling.
New Impurity on HPLC Transesterification occurred.Check Solvent. Did you use Methanol or Ethanol? Switch to Isopropanol immediately.
Cloudy Solution Inorganic salts (NaCl) from synthesis are present.Perform Hot Filtration (Step 2 in Protocol B).

References

  • Lombardino, J. G. (1971). Preparation of Piroxicam and Related Oxicams. Journal of Medicinal Chemistry, 14(12), 1171–1175. Link

  • Pfizer Inc. (1982). Process for preparing piroxicam and intermediates leading thereto. European Patent EP0076643A1. Link

  • PrepChem. Synthesis of isopropyl 3-oxo-1,2-benzoisothiazoline-2-acetate 1,1-dioxide. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 65679, Droxicam. Link

  • Zubrick, J. W. (2014). The Organic Chem Lab Survival Manual: A Student's Guide to Techniques.

Sources

Troubleshooting & Optimization

Preventing hydrolysis of isopropyl ester during saccharin alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Saccharin Alkylation

Introduction

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document addresses a common and critical challenge in synthetic chemistry: the N-alkylation of saccharin using isopropylating agents, particularly when an ester functionality is present and susceptible to hydrolysis. The acidic nature of saccharin's N-H bond (pKa ≈ 1.3) necessitates basic conditions for deprotonation to form the nucleophilic saccharinate anion[1]. However, these same basic conditions, especially in the presence of water, can readily hydrolyze sensitive ester groups, leading to low yields and complex purification challenges.

This guide provides an in-depth analysis of the competing reaction pathways, troubleshooting strategies for failed or low-yielding reactions, and detailed, field-proven protocols designed to maximize the yield of the desired N-alkylated product while preserving the integrity of the isopropyl ester.

Frequently Asked Questions (FAQs)

Q1: I'm trying to alkylate saccharin with an isopropyl-containing reagent, but my main product is recovered saccharin and the hydrolyzed carboxylic acid. What is happening?

A: You are observing the classic conflict between the conditions required for alkylation and those that promote ester hydrolysis. The base used to deprotonate the saccharin is also catalyzing the cleavage of your ester bond, a reaction known as saponification.[2] This process is often faster than the desired alkylation, especially if there is any residual water in your reaction, if the temperature is too high, or if the base is too strong.

Q2: What are the primary factors that lead to isopropyl ester hydrolysis during this reaction?

A: There are four main culprits:

  • Presence of Water: Even trace amounts of water can lead to the formation of hydroxide ions, which are potent nucleophiles for ester hydrolysis.

  • Strong Bases: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) directly provide the hydroxide ions that attack the ester.

  • High Temperatures: Increased temperature accelerates all reaction rates, but often hydrolysis is accelerated more significantly than the desired SN2 alkylation.

  • Prolonged Reaction Times: The longer your ester is exposed to basic, aqueous conditions, the more likely it is to hydrolyze.

Q3: Are there specific analytical techniques to monitor for the formation of hydrolysis byproducts during the reaction?

A: Yes, proactive monitoring is key.

  • Thin-Layer Chromatography (TLC): This is the quickest method. Spot your reaction mixture against standards of your starting materials and the expected product. The hydrolyzed carboxylic acid byproduct will typically have a much lower Rf value (be more polar) than the ester-containing product.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most definitive method. It allows you to separate the components of your reaction mixture and confirm their identities by their mass-to-charge ratio. You can precisely quantify the ratio of your desired product to the hydrolyzed byproduct over time.

Q4: Between classical SN2, Phase-Transfer Catalysis, and the Mitsunobu reaction, which is the best choice to avoid hydrolysis?

A: The Mitsunobu reaction is theoretically the superior choice as it proceeds under neutral, anhydrous conditions, completely avoiding the use of a base.[3][4] Phase-Transfer Catalysis (PTC) is a very strong second choice, as it is designed to keep the aqueous base phase separate from the organic phase containing your sensitive ester, thereby minimizing contact and subsequent hydrolysis.[5][6][7] Classical SN2 in a polar aprotic solvent like DMF with a strong base is the most likely to cause significant hydrolysis.

Visual Guide: The Core Challenge

The diagram below illustrates the competing pathways in the alkylation of saccharin in the presence of a base and an ester-containing alkylating agent (e.g., isopropyl bromoacetate).

reagents Saccharin Anion + Isopropyl-Ester-Halide product Desired Product: N-Alkylated Saccharin Ester reagents->product Desired Alkylation (SN2 Pathway) byproduct Side Product: Saccharin + Hydrolyzed Acid reagents->byproduct Competing Hydrolysis (Saponification) conditions Reaction Conditions (Base, Solvent, H₂O, Temp) conditions->reagents

Caption: Competing Alkylation and Hydrolysis Pathways.

Troubleshooting Guide

This table outlines common problems, their probable causes, and actionable solutions to rescue your experiment.

Symptom Observed Potential Cause Recommended Solution & Rationale
Low to no conversion of starting saccharin; ester is intact. Insufficiently basic conditions. The saccharin N-H was not fully deprotonated to form the active nucleophile.Switch to a slightly stronger, non-hydroxide base (e.g., DBU) in an anhydrous solvent, or ensure your base (e.g., K₂CO₃) is finely powdered and thoroughly dried.
Significant amount of hydrolyzed acid observed by TLC/LC-MS. 1. Water in the reaction. Solvents or reagents were not anhydrous.Use freshly distilled, anhydrous solvents. Dry solid reagents (like K₂CO₃) in an oven before use. Run the reaction under an inert atmosphere (N₂ or Ar).
2. Base is too strong or concentration is too high. Using NaOH or KOH provides a high concentration of OH⁻ ions.Switch to a weaker base: Use potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). These are strong enough to deprotonate saccharin but are less aggressive towards esters. Adopt PTC: Use catalytic tetrabutylammonium bromide (TBAB) with a biphasic system to keep the hydroxide concentration in the organic phase minimal.[5][6]
Formation of O-alkylated saccharin isomer. Reaction kinetics vs. thermodynamics. Saccharin is an ambident nucleophile. O-alkylation is often the kinetic product, while N-alkylation is the thermodynamic product.[5][8]Prolonging the reaction time or gentle heating can sometimes favor isomerization to the more stable N-alkyl product.[5] Using a more polar solvent like DMSO can also favor N-alkylation.[8]
Low yield despite trying the above. Methodology is not suitable for the substrate. The activation energy for hydrolysis under the chosen conditions is lower than for alkylation.Change the entire reaction strategy. Move from a base-mediated SN2 approach to the Mitsunobu reaction , which operates under neutral, anhydrous conditions and is highly effective for N-alkylation of acidic compounds like saccharin.[3][9]

Detailed Experimental Protocols

Protocol 1: Phase-Transfer Catalysis (PTC) for Minimized Hydrolysis

This method is ideal for scaling up and avoids harsh, anhydrous conditions while still protecting the ester. The catalyst transports the saccharinate anion into the organic phase for the reaction, preventing the bulk of the aqueous base from contacting your ester.[10][11]

cluster_aqueous Aqueous Phase cluster_organic Organic Phase (e.g., Toluene) sac_Na Saccharin-Na⁺ QOH_aq Q⁺OH⁻ sac_Na->QOH_aq Ion Exchange OH NaOH (50% aq.) QBr_aq Q⁺Br⁻ NaBr Na⁺Br⁻ QBr_aq->NaBr Q_sac Q⁺Saccharin⁻ QOH_aq->Q_sac Phase Transfer RX R-X (Isopropyl Ester Halide) QRX [Q⁺---Saccharin⁻---R-X] RX->QRX Q_sac->QRX SN2 Attack Product Product (N-isopropylsaccharin ester) QRX->Product QBr_org Q⁺Br⁻ QRX->QBr_org QBr_org->QBr_aq Catalyst Return

Caption: Phase-Transfer Catalysis (PTC) Cycle.

Step-by-Step Methodology:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add sodium saccharin (1.0 eq), the isopropyl ester halide (e.g., isopropyl bromoacetate, 1.1 eq), and toluene (10 mL per mmol of saccharin).

  • Catalyst Addition: Add tetrabutylammonium bromide (TBAB) (0.1 eq) to the suspension.

  • Reaction Initiation: Begin vigorous stirring and heat the mixture to the appropriate temperature (typically 60-80 °C).[5][6]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS every hour. Look for the disappearance of the saccharin starting material.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the suspension to remove any inorganic salts. Wash the organic phase with water (2x) and then with brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel.

Protocol 2: The Mitsunobu Reaction for Anhydrous, Non-Basic Alkylation

This is the premier method when dealing with highly sensitive substrates. It converts the alcohol into an excellent leaving group in situ under neutral conditions, which is then displaced by the saccharin nucleophile.[9][12]

A 1. PPh₃ + DIAD (Activator Formation) B 2. Saccharin (R-H) (Proton Transfer) A->B Forms Betaine C 3. Isopropanol (R'-OH) (Oxaphosphonium Ion Formation) B->C Protonates Betaine D 4. SN2 Attack (by Saccharinate Anion) C->D Activates Alcohol E Final Products D->E Inversion of Stereochemistry (not relevant for isopropanol)

Caption: Simplified Workflow of the Mitsunobu Reaction.

Step-by-Step Methodology:

  • Setup: In a flame-dried, three-neck flask under an argon atmosphere, dissolve saccharin (1.2 eq), isopropanol (1.0 eq), and triphenylphosphine (PPh₃) (1.5 eq) in anhydrous THF (15 mL per mmol of alcohol).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution over 20-30 minutes.[12] Ensure the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-12 hours. The formation of a white precipitate (triphenylphosphine oxide) is a visual indicator of reaction progress.[12]

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting alcohol is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Add diethyl ether to the residue to precipitate the majority of the triphenylphosphine oxide and hydrazine byproduct. Filter and discard the solids.

  • Purification: Concentrate the filtrate and purify by column chromatography on silica gel to isolate the pure N-isopropylsaccharin product.

Comparative Analysis of Alkylation Methods

FeatureClassical SN2Phase-Transfer Catalysis (PTC)Mitsunobu Reaction
Typical Base NaOH, K₂CO₃, NaHNaOH, K₂CO₃ (often aqueous)None (Neutral Conditions)
Solvent DMF, DMSO (Anhydrous)Toluene, Dichloromethane (Biphasic)THF, Dioxane (Anhydrous)
Water Tolerance Very LowModerate to HighVery Low
Temperature Room Temp to 80 °C40 °C to Reflux0 °C to Room Temp
Risk of Ester Hydrolysis High Low to Moderate Very Low / Negligible
Key Advantage Simple reagentsScalable, cost-effective, avoids anhydrous solventsProtects highly sensitive groups
Key Disadvantage High risk of side reactionsRequires vigorous stirring, catalyst removalStoichiometric byproducts, expensive reagents

References

  • Wang, X., Ma, Y., & Ju, T. (2013). Regioselective Alkylation of Saccharin with Alcohols under Mitsunobu Conditions. Journal of Chemical Research, 37(7), 417-419. [Link]

  • Perez, C. F., et al. (1984). N-SUBSTITUTION OF SACCHARIN UNDER PHASE-TRANSFER CONDITIONS. Organic Preparations and Procedures International, 16(1), 37-41. [Link]

  • Jadhav, S. D., et al. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. World Journal of Pharmacy and Pharmaceutical Sciences, 7(7), 455-473. [Link]

  • Ding, Y., et al. (1994). Dry Reaction Under Microwave: N—Alkylation of Saccharin on Silicagel. Synthetic Communications, 24(1), 301-304. [Link]

  • Kaur, N. (2020). Artificial sugar saccharin and its derivatives: role as a catalyst. RSC Advances, 10(64), 39225-39252. [Link]

  • Kelling, N., et al. (2022). Some “sweet” enhancements for the SN2 alkylation of sodium saccharin with iodoethane. American Chemical Society. [Link]

  • Beddoe, R. H. (2020). New Directions in the Mitsunobu Reaction. Nottingham ePrints. [Link]

  • Scribd. (n.d.). 8 Saccharin. [Link]

  • State of New Jersey. (n.d.). Esters. [Link]

  • Tizzard, G. J., et al. (2017). Synthesis of Novel Saccharin Derivatives. Molecules, 22(4), 521. [Link]

  • Brooks, Jr., M. P., & Nixon, A. C. (1957). U.S. Patent No. 2,776,324. Washington, DC: U.S.
  • Mąkosza, M. (2000). PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY – WHERE ARE WE? Acta Poloniae Pharmaceutica-Drug Research, 57, 3-8. [Link]

  • Demmer, C. S., et al. (2011). Anomeric modification of carbohydrates using the Mitsunobu reaction. Beilstein Journal of Organic Chemistry, 7, 957-989. [Link]

  • Sharma, G. V. (2012). Phase-Transfer Catalysis in Organic Syntheses. CRDEEP International Journal of Life Science, 1(1), 1-12. [Link]

  • Organic-Synthesis.org. (n.d.). Mitsunobu reaction. [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. [Link]

  • Chegg.com. (2017). Solved 3. Draw the mechanism for the alkylation of sodium. [Link]

  • Bartleby. (n.d.). Essay on Reaction Iodoethane with Saccharin, an Ambident Nucleophile. [Link]

  • Clark, J. (2015). Hydrolysing esters. Chemguide. [Link]

  • Ashenhurst, J. (2022). Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. [Link]

  • Ashenhurst, J. (n.d.). Mitsunobu Reaction. Master Organic Chemistry. [Link]

  • Semantic Scholar. (n.d.). Saccharin alkylation: O vs. N substitution. [Link]

  • Tizzard, G. J., et al. (2017). Synthesis of Novel Saccharin Derivatives. MDPI. [Link]

Sources

Technical Support Center: Purification of N-Alkylated Saccharin Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Removal of Unreacted Saccharin from N-Alkylated Ester Products Ticket ID: CHEM-PUR-0882 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open / Guide Generated[1]

Executive Summary

You are encountering difficulty removing excess saccharin starting material from your N-alkylated product. This is a common challenge in Gabriel-type syntheses or nucleophilic substitutions involving saccharin salts.[1]

The Solution Logic: The separation relies on the pKa differential .[1] Saccharin is an imide with a surprisingly low pKa (1.6–1.8), making it significantly more acidic than typical organic acids. By controlling the pH of your aqueous wash, you can selectively ionize unreacted saccharin into its water-soluble sodium salt, while your neutral N-alkylated ester product remains in the organic phase.

Critical Warning: Since your product contains an ester moiety (e.g., alkyl haloacetate derivative), you must avoid strong bases (NaOH, KOH) which will cause saponification (hydrolysis) of your product's ester tail or ring-opening of the saccharin core.

Part 1: The Physicochemical Basis (The "Why")

To design a self-validating protocol, we must understand the properties of the species in your flask.

SpeciesStructure TypepKaSolubility (Acidic/Neutral pH)Solubility (Basic pH > 7)
Saccharin (Unreacted) Cyclic Imide1.6 – 1.8 Low in cold water; Soluble in organicHigh (Water Soluble) (Forms Na-salt)
N-Alkyl Product N-Substituted ImideNeutralHigh in organic; Insoluble in waterInsoluble in water (Remains Organic)
Ester Side Chain Carboxylic EsterNeutralHigh in organicUnstable in strong base (Hydrolysis risk)

The Strategy: We utilize a mild base (Sodium Bicarbonate, NaHCO₃) .[1]

  • pH ~8.5: Sufficiently basic to fully deprotonate saccharin (pKa 1.6), driving it into the aqueous layer.[1]

  • Mildness: Sufficiently gentle to leave the ester linkage of your product intact.[1]

Part 2: Optimized Purification Protocol

Reagents Required:

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[1]

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃)[1]

  • Brine (Saturated NaCl)[1]

  • Magnesium Sulfate (MgSO₄)[1]

Step-by-Step Workflow
  • Reaction Quench: If your reaction was performed in a water-miscible solvent (like DMF or Acetone), remove the bulk of the solvent via rotary evaporation first.[1] If not possible, dilute the reaction mixture with a large excess of Ethyl Acetate (EtOAc) .[1]

    • Why EtOAc? It separates well from water and dissolves N-alkyl saccharin derivatives effectively.[1]

  • The Bicarbonate Wash (The Critical Step): Transfer the organic layer to a separatory funnel.[1] Add Saturated NaHCO₃ (1:1 volume ratio). Shake vigorously for 2 minutes, venting frequently.

    • Mechanism:[1][2]

      
      
      
    • Observation: Gas evolution (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      ) confirms the neutralization of acidic protons.
      
  • Phase Separation: Allow layers to separate.

    • Bottom Layer (if DCM): Product

    • Top Layer (if EtOAc): Product

    • Action: Drain the aqueous layer (contains saccharin salt).[1]

  • Repeat Wash: Repeat Step 2 two more times .

    • Validation: Check the pH of the aqueous output.[1][3] It should remain basic (~pH 8-9).[1] If it turns acidic, you have not removed all acidic species.[1]

  • Brine Wash & Dry: Wash the organic layer once with brine to remove trapped water.[1] Dry over anhydrous MgSO₄, filter, and concentrate.

Part 3: Troubleshooting & FAQs

Q1: I used 1M NaOH to ensure all saccharin was removed, but my yield dropped. Why?

A: You likely hydrolyzed your product.[1] Saccharin derivatives, particularly those with ester side chains (like N-saccharin ethyl acetate), are susceptible to hydrolysis in strong base (pH > 12).

  • Reaction: The hydroxide attacks the ester carbonyl, cleaving your alkyl chain, or attacks the imide carbonyl, opening the saccharin ring.

  • Fix: Switch to saturated NaHCO₃ (pH ~8.5). It is strong enough to deprotonate saccharin (pKa 1.[1]6) but too weak to rapidly hydrolyze most esters.[1]

Q2: I see a precipitate forming between the layers (Rag layer).

A: This is likely the sodium salt of saccharin crashing out because the aqueous layer is saturated.[1]

  • Fix: Add more water (not more bicarbonate) to the separatory funnel to dissolve the salt. If the emulsion persists, add a small amount of brine.

Q3: My product is solidifying during the extraction.

A: N-alkyl saccharin derivatives often have high melting points and lower solubility in cold organics.[1]

  • Fix: Switch your solvent to Dichloromethane (DCM) , which generally has higher solubilizing power for these derivatives than EtOAc.[1] Alternatively, keep the extraction mixture warm (30–35°C) if using EtOAc.

Q4: I still see a spot on TLC near my product.

A: This might not be saccharin.[1]

  • Scenario: If you used alkyl halides under certain conditions, you may have formed the O-alkylated isomer (a kinetic byproduct) rather than the N-alkylated product.[1]

  • Test: Stain your TLC with Bromocresol Green.[1] Unreacted Saccharin will turn yellow (acidic).[1] The O-alkyl and N-alkyl products will not.[1] If the impurity is not acidic, it is likely the O-isomer or a byproduct, requiring column chromatography (Silica gel, Hexane:EtOAc) to separate.

Part 4: Process Visualization

The following diagram illustrates the decision logic for the purification process.

PurificationProtocol Start Crude Reaction Mixture (Product + Excess Saccharin) SolventCheck Is Solvent Water-Miscible? (DMF, Acetone) Start->SolventCheck Evap Evaporate Solvent SolventCheck->Evap Yes Dilute Dilute with EtOAc or DCM SolventCheck->Dilute No Evap->Dilute WashStep Wash Organic Layer with Sat. NaHCO3 (x3) Dilute->WashStep PhaseSep Phase Separation WashStep->PhaseSep AqLayer Aqueous Layer (Contains Saccharin-Na salt) PhaseSep->AqLayer Discard OrgLayer Organic Layer (Contains Neutral Ester Product) PhaseSep->OrgLayer Keep CheckPurity TLC Check: Is Acidic Spot Gone? OrgLayer->CheckPurity FinalDry Dry (MgSO4) & Concentrate CheckPurity->FinalDry Yes RepeatWash Repeat NaHCO3 Wash CheckPurity->RepeatWash No RepeatWash->WashStep

Caption: Logical flow for the selective extraction of acidic saccharin impurities from neutral N-alkylated ester products.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5143, Saccharin. Retrieved from [Link]

    • Relevance: Verification of Saccharin pKa (1.[1]6) and solubility data.

  • Wang, X., Ma, Y., & Ju, T. (2013). Regioselective Alkylation of Saccharin with Alcohols under Mitsunobu Conditions.[1] Journal of Chemical Research, 37(7), 417-419.

    • Relevance: Discusses N- vs O-alkylation selectivity and byproduct form
    • Relevance: Confirming the high water solubility of the sodium salt form compared to the free acid.[1]

  • Al-Bayati, R. I. H., et al. (2015).Synthesis and Characterization of New Saccharin Derivatives. International Journal of Multidisciplinary and Current Research, 3.

Sources

Troubleshooting low purity in Saccharin N-(2-acetic acid isopropyl ester)

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is structured to address the specific challenges of synthesizing and purifying Saccharin N-(2-acetic acid isopropyl ester) . This guide assumes the user is performing an alkylation of Sodium Saccharin with Isopropyl Chloroacetate (or Bromoacetate).

Optimizing Purity, Yield, and Selectivity

Core Chemistry & Impurity Profile

Before troubleshooting, it is critical to understand why purity issues arise. The saccharin anion is an ambident nucleophile , possessing two reactive centers: the Nitrogen (N) and the Carbonyl Oxygen (O).

While N-alkylation is the thermodynamic preference in polar aprotic solvents, O-alkylation is a persistent kinetic competitor. Furthermore, the isopropyl ester moiety introduces sensitivity to hydrolysis.

Reaction Pathway & Impurity Generation

The following diagram illustrates the bifurcation of the reaction pathway that leads to your primary impurities.

ReactionPathways Reactants Sodium Saccharin + Isopropyl Chloroacetate TS Transition State (Ambident Nucleophile) Reactants->TS N_Product TARGET PRODUCT N-alkylated Saccharin (Thermodynamic) TS->N_Product Major Pathway (Soft-Soft Interaction) O_Impurity IMPURITY A O-alkylated Isomer (Kinetic/Minor) TS->O_Impurity Minor Pathway (Hard-Hard Interaction) Hydrolysis IMPURITY B Saccharin-N-acetic acid (Hydrolyzed Ester) N_Product->Hydrolysis Acid/Base Workup (Moisture)

Figure 1: Mechanistic divergence showing the competition between N-alkylation (Target) and O-alkylation (Impurity A), plus the downstream risk of ester hydrolysis (Impurity B).

Troubleshooting Guide (Q&A)

Category A: Reaction Selectivity (N- vs. O-Alkylation)

Q1: My HPLC shows a persistent impurity (5–10%) at a slightly different retention time than the main peak. What is it? Diagnosis: This is almost certainly the O-alkylated isomer (Isopropyl (3-oxobenzo[d]isothiazol-1-yl)oxy)acetate). The Science: Saccharin sodium dissociates in solvents like DMF.[1] The negative charge is delocalized. The Nitrogen is the "softer" nucleophile, and the Oxygen is "harder." Corrective Action:

  • Solvent Check: Ensure you are using a polar aprotic solvent (DMF or DMSO).[1] These solvents solvate the sodium cation, leaving the saccharin anion "naked" and more reactive at the softer Nitrogen center. Avoid protic solvents (Ethanol/Water) during the reaction phase, as they hydrogen-bond to the Nitrogen, shielding it and encouraging O-attack [1].

  • Leaving Group: If you are using Isopropyl Chloroacetate, add a catalytic amount of Sodium Iodide (NaI) (Finkelstein condition). The in-situ generation of the Iodo-ester creates a softer electrophile, which matches better with the soft Nitrogen nucleophile, improving N-selectivity.

  • Temperature: Increase reaction temperature to 70–80°C. N-alkylation is often the thermodynamic product; higher heat can sometimes reverse kinetic O-alkylation or simply favor the N-pathway activation energy.

Q2: Reaction conversion is low (<60%) despite long reaction times. Diagnosis: "Salting out" or reagent degradation. Corrective Action:

  • Catalysis: Add 5 mol% Tetrabutylammonium Bromide (TBAB) . As a Phase Transfer Catalyst (PTC), this improves the solubility of the saccharin anion in the organic phase, drastically increasing reaction rate.

  • Stoichiometry: The alkyl halide may be degrading (hydrolyzing) if the solvent is not dry. Use 1.2 – 1.5 equivalents of Isopropyl Chloroacetate.

Category B: Work-up & Isolation[2][3]

Q3: I see a new polar peak appearing during workup/recrystallization. Diagnosis: Ester Hydrolysis . The isopropyl group is cleaving to form Saccharin-N-acetic acid. The Science: Isopropyl esters are sterically hindered but still susceptible to hydrolysis, especially if the workup involves strong bases (NaOH washes) or high heat in aqueous media. Corrective Action:

  • pH Control: Avoid washing the organic layer with strong base (1M NaOH) to remove unreacted saccharin. Use saturated NaHCO3 (mild base) instead.

  • Water Removal: Ensure the crude organic phase is dried thoroughly (MgSO4) before rotary evaporation. Residual water + heat = hydrolysis.

Q4: The product is an oil/gum and won't crystallize. Diagnosis: Residual DMF/DMSO or high impurity profile preventing crystal lattice formation. Corrective Action:

  • The "Water Crash" Method: Pour the reaction mixture slowly into ice-cold water (5x reaction volume) with vigorous stirring. The hydrophobic ester should precipitate as a solid.

  • Solvent Removal: If using DMF, wash the ethyl acetate extract 3x with water or 5% LiCl solution to pull out the DMF. Residual DMF acts as a plasticizer, preventing crystallization.

Optimization Protocols

Protocol A: Optimized Synthesis for High N-Selectivity

Use this protocol to minimize O-isomer formation.

ParameterRecommendationRationale
Solvent DMF (Dry)Maximizes nucleophilicity of N-anion.
Catalyst NaI (10 mol%)Converts Cl-ester to I-ester (Softer electrophile favors N-attack).
Base None (Use Na-Salt)Starting with Sodium Saccharin is cleaner than Saccharin + TEA.
Temp 75°COvercomes activation barrier for N-alkylation.
Time 4–6 HoursMonitor by TLC/HPLC. Stop immediately upon consumption of SM.
Protocol B: Purification via Recrystallization

If crude purity is >85%, use this to reach >99%.

Solvent System: Isopropanol (IPA) / Water or Ethanol/Water.

  • Dissolve crude solid in minimal boiling IPA.

  • If solution is colored, treat with activated charcoal and filter hot.

  • Add hot water dropwise until slight turbidity persists.

  • Allow to cool slowly to room temperature, then 4°C.

  • Critical: The O-isomer is generally more soluble in alcohols than the N-isomer. Filtration will leave the O-impurity in the mother liquor [2].

Analytical Verification & Decision Tree

Use the following decision tree to determine the next step based on your analytical data.

DecisionTree Start Analyze Crude Product (HPLC/NMR) CheckPurity Is Purity > 90%? Start->CheckPurity CheckImpurityType Identify Major Impurity CheckPurity->CheckImpurityType No Recryst Protocol B: Recrystallize (IPA/Water) CheckPurity->Recryst Yes O_Isomer Impurity: O-Isomer (RRT ~0.9/1.1) CheckImpurityType->O_Isomer Non-polar impurity Hydrolysis Impurity: Acid (Hydrolysis) (Polar/Low Rf) CheckImpurityType->Hydrolysis Polar impurity FlashCol Flash Chromatography (Hexane:EtOAc 8:2) O_Isomer->FlashCol Separation Required Hydrolysis->Recryst Acid stays in solution

Figure 2: Purification workflow based on impurity identification.

Analytical Markers (1H NMR - DMSO-d6)
  • N-Isomer (Target): Look for the N-CH2 singlet around 4.6 – 4.8 ppm .

  • O-Isomer (Impurity): The O-CH2 protons typically shift upfield slightly or appear as distinct satellites.

  • Isopropyl Group: Septet at ~4.9 ppm, Doublet at ~1.2 ppm.

References

  • Ambident Nucleophiles & Solvent Effects

    • Bioorganic & Medicinal Chemistry Letters, 2013.[2] "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery."

  • Saccharin Purification & Impurity Profiles

    • U.S. Patent 3,988,344. "Process for purifying saccharin."[3][4][5] (Describes solubility differences of impurities in acetate/alcohol systems).

  • General Synthesis of Saccharin Derivatives

    • Journal of Medicinal Chemistry Fine Chemicals (JMC). "Saccharin Impurity Analysis."

Sources

Technical Support Center: Optimizing Reaction Temperature for Saccharin N-Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide) acts as an ambident nucleophile.[1][2] The anionic nitrogen is the desired reactive center for synthesizing N-alkylated bioactive scaffolds (e.g., sultams, enzyme inhibitors).[1] However, the competing O-alkylation and thermal hydrolysis of the isothiazole ring present significant optimization challenges.

This guide provides a technical deep-dive into temperature modulation as the primary control lever for yield and regioselectivity. It moves beyond "recipe-following" to explain the thermodynamic and kinetic drivers of the reaction.

Part 1: The Science of Selectivity (Thermodynamics & Kinetics)

The Ambident Nucleophile Challenge

Upon deprotonation, the saccharin anion resonates between the nitrogen and the sulfonyl/carbonyl oxygens.

  • N-Alkylation (Thermodynamic Product): Leads to a stable N-substituted cyclic imide. This is generally favored by polar aprotic solvents (DMF, DMSO) and higher temperatures that allow the system to overcome the activation energy for the more stable product.[3]

  • O-Alkylation (Kinetic/Minor Product): Often results from "hard" electrophiles or conditions that tightly ion-pair the cation to the nitrogen, forcing reaction at the oxygen.

Temperature's Dual Role
  • Activation Energy (

    
    ):  N-alkylation typically requires higher 
    
    
    
    than O-alkylation due to steric shielding around the nitrogen in the crystal lattice of the salt or solvent cage.
  • Degradation: Above critical thresholds (typically >140°C in conventional heating), the saccharin ring is susceptible to hydrolysis, especially if water is present (even trace amounts in hygroscopic solvents like DMF).[1]

Part 2: Visualizing the Reaction Pathway

The following diagram illustrates the mechanistic divergence and the influence of temperature/conditions on the product outcome.

SaccharinAlkylation Start Saccharin (Ambident Nucleophile) Base Deprotonation (Base/Solvent) Start->Base Anion Saccharin Anion (Resonance Stabilized) Base->Anion N_Path N-Attack (Soft-Soft Interaction) Anion->N_Path favored by O_Path O-Attack (Hard-Hard Interaction) Anion->O_Path favored by N_Prod N-Alkyl Saccharin (Thermodynamic - Major) N_Path->N_Prod O_Prod O-Alkyl Saccharin (Kinetic - Minor) O_Path->O_Prod HighTemp High Temp (>80°C) Polar Aprotic Solvent HighTemp->N_Path LowTemp Low Temp / Silver Salts Non-polar Solvent LowTemp->O_Path Degradation Ring Hydrolysis (Byproduct) N_Prod->Degradation  T > 150°C + H2O

Figure 1: Mechanistic pathway showing the divergence between N- and O-alkylation based on thermal and solvent conditions.[1]

Part 3: Optimized Experimental Protocols

Method A: Conventional Heating (Standard)

Best for: Large scale, standard alkyl halides.[1]

ParameterSpecificationRationale
Solvent DMF (Anhydrous)High dielectric constant dissociates the ion pair, exposing the N-anion.
Base NaH (1.1 equiv) or K₂CO₃NaH is cleaner (H₂ gas byproduct); K₂CO₃ requires longer times.[1]
Temperature 60°C – 90°C Optimal window.[1] Below 60°C is sluggish; above 100°C risks DMF decomposition and ring opening.
Time 3 – 12 HoursMonitor via TLC/HPLC.

Step-by-Step:

  • Dissolve Saccharin (1.0 eq) in anhydrous DMF (0.5 M) under N₂.

  • Add Base (NaH) slowly at 0°C (control exotherm). Stir 30 min at RT.

  • Add Alkyl Halide (1.2 eq).[1]

  • Heat to 80°C .

  • Critical Check: If the solution turns dark brown/black rapidly, reduce temp to 60°C immediately (indicates thermal decomposition).[1]

Method B: Microwave-Assisted Synthesis (High Throughput)

Best for: Unreactive alkyl halides, library synthesis.[1]

ParameterSpecificationRationale
Solvent DMF or Ethanol/WaterMW couples well with polar solvents.
Temperature 100°C – 140°C Rapid heating overcomes activation barriers quickly.
Time 10 – 15 MinutesShort exposure prevents thermal degradation seen in long refluxes.

Protocol:

  • Combine Saccharin sodium salt (1.0 eq), Alkyl Halide (1.2 eq), and solvent in a microwave vial.

  • Irradiate at 100°C (fixed temp mode) for 15 mins.

  • Result: Yields often improve by 10-20% over conventional heating due to minimized side reactions [1].

Method C: Phase Transfer Catalysis (Green/Industrial)

Best for: Avoiding DMF, safety, mild conditions.[1]

ParameterSpecificationRationale
Solvent Toluene / Water (1:1)Biphasic system.[1]
Catalyst TBAB or TEBA (5-10 mol%)Shuttles anion into organic phase.
Temperature 50°C – 70°C Strict Limit: Quaternary ammonium salts decompose >70°C in basic media.[4]

Part 4: Troubleshooting & FAQs

Q1: I am observing a significant amount of O-alkylated byproduct. How do I fix this?

Diagnosis: This often occurs when the reaction temperature is too low or the solvent is not polar enough to separate the cation-anion pair. Solution:

  • Switch Solvent: Move from Acetone/THF to DMF or DMSO . The higher polarity solvates the cation (Na+), leaving the "naked" nitrogen anion free to react.

  • Increase Temperature: Raise the reaction temperature to 80-90°C . N-alkylation is thermodynamically favored; adding heat helps the system reach this energy well [2].

  • Check Sterics: If using Mitsunobu conditions, bulky alcohols favor O-alkylation.[1] Switch to direct alkylation with a halide if possible [3].

Q2: My reaction mixture turns black, and the yield is <30%.

Diagnosis: Thermal degradation of the saccharin ring or the solvent (DMF decomposes to dimethylamine and CO at high temps/basic pH). Solution:

  • Lower Temperature: Do not exceed 100°C for prolonged periods.

  • Dry Conditions: Ensure reagents are anhydrous. Water + High Temp + Base = Hydrolysis of the amide bond (Ring Opening).

  • Alternative Heating: Switch to Microwave irradiation (100°C for 10 min). The short duration minimizes thermal degradation windows.

Q3: The reaction is stalled at 50% conversion after 24 hours.

Diagnosis: Activation energy is not being met, or the alkyl halide is unreactive (e.g., alkyl chlorides). Solution:

  • Finkelstein Modification: Add 10 mol% NaI (Sodium Iodide).[1] This converts the unreactive Alkyl-Cl to a reactive Alkyl-I in situ.

  • Phase Transfer: If using solid K₂CO₃, the base might be coated with salt.[1] Add TBAB (5 mol%) to facilitate transfer.

Part 5: Decision Logic for Optimization

Use this flowchart to select the optimal temperature and method based on your specific constraints.

OptimizationLogic Start Start Optimization CheckHalide Is Alkyl Halide Reactive? (I, Br) Start->CheckHalide ReactiveYes Yes CheckHalide->ReactiveYes ReactiveNo No (Cl, bulky) CheckHalide->ReactiveNo CheckScale Scale of Reaction? ReactiveYes->CheckScale MethodMW Method B: Microwave 120°C, 15 min (High Yield) ReactiveNo->MethodMW Force conditions MethodPTC Method C: PTC Toluene/H2O, 60°C (Add NaI if Cl) ReactiveNo->MethodPTC Industrial/Green ScaleSmall Small (<500mg) CheckScale->ScaleSmall ScaleLarge Large (>10g) CheckScale->ScaleLarge ScaleSmall->MethodMW MethodStd Method A: DMF/NaH 80°C, 4-6 hrs ScaleLarge->MethodStd

Figure 2: Decision tree for selecting reaction conditions based on substrate reactivity and scale.

References

  • Microwave-Assisted Preparation of N-Alkylated Saccharins. Taylor & Francis. Available at: [Link][1][5]

  • Optimizing reaction conditions of N-alkylation reaction. ResearchGate. Available at: [Link]

  • Regioselective Alkylation of Saccharin with Alcohols under Mitsunobu Conditions. ResearchGate. Available at: [Link]

  • Phase Transfer Catalysis: A Green Methodology. International Journal of Pharmaceutical Research. Available at: [Link][1][5]

Sources

Technical Support Guide: Separation of N-alkylated vs. O-alkylated Saccharin Byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SAC-SEP-001 Department: Chemical Synthesis & Purification Support Status: Active Last Updated: February 20, 2026

Executive Summary

The alkylation of saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide) involves an ambident nucleophile.[1][2] The saccharin anion can react at either the Nitrogen (N) or the Oxygen (O) atom.[2][3][4]

  • N-Alkyl Product (Thermodynamic): Stable, typically the desired target for pharmaceutical intermediates.

  • O-Alkyl Product (Kinetic): Often considered an impurity (imino ether/imidate). It is hydrolytically unstable and susceptible to thermal rearrangement.

This guide provides a field-proven workflow to diagnose, prevent, and separate these isomers.

Module 1: Rapid Diagnostics (Identification)

Issue: "I have a product mixture. How do I definitively distinguish the N-alkyl from the O-alkyl isomer without growing a crystal?"

Resolution: Use


H NMR  as your primary diagnostic tool. The chemical environment of the methylene protons adjacent to the alkylation site differs significantly due to the electronegativity difference between Nitrogen and Oxygen.
Diagnostic Data Table
FeatureN-Alkyl Saccharin (Target)O-Alkyl Saccharin (Impurity)Mechanism/Reasoning

H NMR (

-CH

)

3.5 – 4.0 ppm

4.5 – 5.0 ppm
Oxygen is more electronegative, causing greater deshielding of adjacent protons.

C NMR (C=X)
Carbonyl (

158-160 ppm)
Imidate Carbon (

160-165 ppm)
Subtle difference; less reliable than proton NMR for quick checks.
IR Spectroscopy Strong C=O stretch (

1720-1750 cm

)
C=N stretch (

1600 cm

), Weak/No C=O
Loss of amide carbonyl character in O-alkyl isomer.
TLC (Silica) Lower R

(More Polar)
Higher R

(Less Polar)
N-alkyl amide is generally more polar than the O-alkyl imino ether.
Visual Diagnostic Workflow

DiagnosticTree Start Analyze Crude Mixture NMR Run 1H NMR (CDCl3) Start->NMR Decision Check Chemical Shift of alpha-CH2/CH3 NMR->Decision N_Path Signal at 3.5 - 4.0 ppm Decision->N_Path Shielded O_Path Signal at 4.5 - 5.0 ppm Decision->O_Path Deshielded ResultN CONFIRMED: N-Alkyl Saccharin (Thermodynamic Product) N_Path->ResultN ResultO CONFIRMED: O-Alkyl Saccharin (Kinetic Impurity) O_Path->ResultO

Figure 1: Decision tree for rapid spectroscopic identification of saccharin alkylation isomers.

Module 2: The "Self-Validating" Separation Protocol

Issue: "Chromatography is difficult because the spots overlap or streak. Is there a chemical method to separate them?"

Resolution: Yes. Use Selective Acid Hydrolysis . The O-alkyl isomer is an imidate (imino ether) , which is hydrolytically unstable under acidic conditions. The N-alkyl isomer is a stable amide . We can exploit this reactivity difference to chemically destroy the impurity, washing it away as water-soluble saccharin.

Step-by-Step Purification Protocol
  • Dissolution: Dissolve the crude mixture (containing both N- and O-isomers) in a non-miscible organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Acid Wash (The Critical Step):

    • Add 1M HCl (aq) to the separatory funnel.

    • Shake vigorously for 5–10 minutes. Note: Mild heating (40°C) may be required for stubborn O-alkyl derivatives, but room temperature is usually sufficient.

    • Mechanism: The O-alkyl group hydrolyzes, regenerating the free saccharin (or its acid form), which partitions into the aqueous phase or precipitates.

  • Phase Separation:

    • Organic Layer: Contains the stable N-alkyl saccharin .

    • Aqueous Layer: Contains the hydrolyzed saccharin byproduct and alcohol leaving group.

  • Base Wash (Polishing): Wash the organic layer with saturated NaHCO

    
     to remove any residual saccharin acid or HCl.
    
  • Drying: Dry organic layer over MgSO

    
    , filter, and concentrate.
    
Separation Logic Diagram

SeparationWorkflow cluster_Phase Separatory Funnel Mixture Crude Mixture (N-Alkyl + O-Alkyl) Solvent Dissolve in DCM/EtOAc Mixture->Solvent Acid Add 1M HCl (Hydrolysis Step) Solvent->Acid OrgLayer Organic Layer (Contains N-Alkyl) Acid->OrgLayer Stable Amide AqLayer Aqueous Layer (Hydrolyzed O-Alkyl -> Saccharin) Acid->AqLayer Unstable Imidate Wash Wash with NaHCO3 (Remove trace acid) OrgLayer->Wash Waste Waste Stream AqLayer->Waste Discard Final Pure N-Alkyl Saccharin Wash->Final

Figure 2: Chemical separation workflow utilizing the hydrolytic instability of the O-alkyl isomer.

Module 3: Upstream Prevention (Reaction Engineering)

Issue: "I want to stop the O-alkyl impurity from forming in the first place."

Resolution: Optimize solvent polarity and temperature to favor the thermodynamic N-alkylation.

Solvent & Conditions Guide
VariableRecommendationScientific Rationale
Solvent DMF, DMSO, or HMPA Polar Aprotic solvents solvate the cation (Na

), leaving the saccharin anion "naked." This promotes reaction at the more nucleophilic Nitrogen (N) center.
Avoid Acetone, Ethanol, EthersLow polarity or protic solvents can lead to tight ion-pairing or hydrogen bonding that blocks the Nitrogen, favoring O-alkylation.
Temperature > 80°C Higher temperatures favor the Thermodynamic Product (N-alkyl). Lower temperatures may trap the Kinetic Product (O-alkyl).
Catalyst Phase Transfer Catalysts (e.g., TBAB)If using non-polar solvents (Toluene), use PTC to mimic the "naked anion" effect of DMF.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I convert the O-alkyl byproduct into the N-alkyl product?

  • A: Yes, via the Chapman Rearrangement . Heating the O-alkyl imidate to high temperatures (often >200°C) can cause an intramolecular rearrangement to the thermodynamically stable N-alkyl amide. However, this is often harsh and less efficient than simply optimizing the initial reaction conditions [1].

Q2: Why does my TLC show the O-alkyl spot moving higher?

  • A: The O-alkyl isomer lacks the highly polar amide carbonyl dipole found in the N-alkyl isomer. It behaves more like an ether, making it less polar and resulting in a higher R

    
     value on silica gel.
    

Q3: I am using Mitsunobu conditions (Alcohol + DIAD + PPh3). Which isomer will I get?

  • A: Sterics dictate the outcome here. Primary alcohols typically yield N-alkyl products. However, bulky secondary alcohols often favor O-alkylation due to the steric hindrance around the nitrogen nucleophile during the SN2-like step [2].

References

  • Copeland, K. L., et al. (2018). "Some 'Sweet' Enhancements for the SN2 Alkylation of Sodium Saccharin with Iodoethane." Journal of Chemical Education.

  • Wang, X., Ma, Y., & Ju, T. (2013). "Regioselective Alkylation of Saccharin with Alcohols under Mitsunobu Conditions." Journal of Chemical Research.[5]

  • Rice, K. D., et al. (2013). "N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery." Bioorganic & Medicinal Chemistry Letters.

Sources

Technical Support Center: Optimization of Saccharin Ester Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Minimizing Side Reactions in -Acyl Saccharin Synthesis

Ticket ID: [AUTO-GEN-SAC-001] Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Scope

User Context: You are likely synthesizing


-acyl saccharins  (often colloquially termed "saccharin esters") to serve as stable, crystalline acylating agents or activated amides.[1]
The Core Problem:  The saccharin anion is an ambident nucleophile .[1] It possesses two reactive centers: the Nitrogen (

) and the Carbonyl Oxygen (

). The Goal: Maximize

-acylation
(Thermodynamic product) while suppressing

-acylation
(Kinetic product) and preventing Ring Opening (Hydrolysis/Cleavage).

This guide provides a self-validating workflow to ensure high purity and yield.

Critical Failure Modes & Troubleshooting (FAQs)

Issue A: "My product contains a mixture of isomers ( -acyl vs -acyl)."

Diagnosis: The saccharin anion (


) has negative charge delocalization.[1]
  • Nitrogen (Soft center): Favored by thermodynamic control and soft electrophiles.[1]

  • Oxygen (Hard center): Favored by kinetic control and hard electrophiles (like acid chlorides) in polar aprotic solvents where the cation is highly solvated.

Corrective Protocol:

  • Temperature Control:

    
    -acylation is often the kinetic pathway.[1] Heating the reaction (Reflux in Toluene or Xylene) promotes the rearrangement of the unstable 
    
    
    
    -isomer to the stable
    
    
    -isomer (Chapman-like rearrangement).[1]
  • Solvent Selection: Avoid highly polar aprotic solvents (like HMPA or DMSO) if using simple sodium salts, as they leave the anion "naked" and more reactive at the Oxygen.[1] Use non-polar solvents (DCM, Toluene) with a Phase Transfer Catalyst (PTC) or heterogeneous conditions.

Issue B: "The product turns into a sticky gum or degrades during aqueous workup."

Diagnosis: Ring Opening (Sulfonamide Cleavage). The carbonyl of the


-acyl saccharin is highly activated.[1] If exposed to strong bases (pH > 9) or nucleophiles (amines/alcohols) during workup, the strained five-membered ring opens, destroying your reagent.[1]

Corrective Protocol:

  • Quench: Do NOT use strong bases like NaOH.[1] Use saturated

    
      (cold) only briefly to remove unreacted acid.[1]
    
  • Acidification: Keep the aqueous phase slightly acidic (pH 4-5) if possible during separation to stabilize the ring.[1]

Issue C: "Low yield despite full consumption of starting material."

Diagnosis: Hydrolysis.


-acyl saccharins are powerful acylating agents.[1] Atmospheric moisture is sufficient to hydrolyze the bond, reverting the product back to saccharin and carboxylic acid.[1]

Corrective Protocol:

  • Dry Solvents: Ensure DCM/Toluene is dried over molecular sieves.[1]

  • Schlenk Technique: Perform the addition of acid chloride under

    
     or Ar atmosphere.[1]
    

Mechanistic Visualization (Pathway Analysis)

The following diagram maps the reaction trajectory. Your goal is to steer the pathway toward the Green Node and avoid the Red Nodes .

SaccharinReactionPath Start Saccharin Anion (Ambident Nucleophile) O_Isomer O-Acyl Saccharin (Kinetic Product) Start->O_Isomer Kinetic Control (Low Temp, Polar Solvent) N_Isomer N-Acyl Saccharin (Target Reagent) Start->N_Isomer Thermodynamic Control (Reflux, Non-polar) Reagent Acid Chloride (R-COCl) O_Isomer->N_Isomer Thermal Rearrangement (Heat) RingOpen Ring Opened By-product N_Isomer->RingOpen Nucleophilic Attack (High pH / Amines) Hydrolysis Hydrolysis (Saccharin + Acid) N_Isomer->Hydrolysis Moisture/Water

Caption: Reaction pathway bifurcation. Note that the O-isomer can rearrange to the N-isomer under thermal conditions, but Ring Opening is irreversible.[1]

Optimized Experimental Protocol

Method: Heterogeneous Acylation with Thermal Rearrangement.[1] Target:


-Propionyl Saccharin (Model Compound).[1][2]
Reagents & Setup
ReagentEquivalentsRole
Sodium Saccharin (anhydrous)1.0 eqNucleophile
Propionyl Chloride1.2 eqElectrophile
Toluene (Dry)SolventReaction Medium (High BP allows rearrangement)
Tetrabutylammonium Bromide (TBAB)0.05 eqPhase Transfer Catalyst (Optional)
Step-by-Step Workflow
  • Dehydration (Critical):

    • Commercial Sodium Saccharin often contains water (

      
      ).[1]
      
    • Action: Dry Sodium Saccharin in a vacuum oven at 120°C for 4 hours OR azeotropically distill with toluene prior to adding acid chloride.

    • Why: Water destroys the acid chloride immediately.[1]

  • Reaction:

    • Suspend dried Sodium Saccharin in Toluene.

    • Add Propionyl Chloride dropwise at Room Temperature (RT).[1]

    • Heat to Reflux (110°C) for 4–6 hours.

    • Checkpoint: TLC will show conversion.[1] The high temperature forces any formed

      
      -isomer to rearrange to the 
      
      
      
      -isomer.[1]
  • Filtration (Hot):

    • Filter the reaction mixture while hot to remove the byproduct (NaCl).[1]

    • Why:

      
      -acyl saccharins are often soluble in hot toluene but crystallize upon cooling.[1]
      
  • Crystallization:

    • Allow the filtrate to cool slowly to RT, then to 0°C.

    • Collect crystals via filtration.[1]

  • Wash (The Danger Zone):

    • Wash crystals with cold Hexane or Diethyl Ether .[1]

    • Avoid: Do not wash with water unless absolutely necessary to remove salts.[1] If water is used, it must be ice-cold and the contact time must be <30 seconds.[1]

Data & Solvent Compatibility Matrix

Use this table to select the correct solvent system based on your available equipment and specific derivative.

Solvent System

-Selectivity
Reaction RateRisk FactorRecommendation
DCM (Dichloromethane) ModerateSlow (Heterogeneous)LowGood for thermally unstable derivatives.[1] Requires PTC.[1]
DMF (Dimethylformamide) Low (

-isomer risk)
Fast (Homogeneous)HighAvoid unless necessary. Hard to remove; promotes

-alkylation.[1]
Toluene/Xylene High ModerateLowGold Standard. Allows thermal rearrangement of kinetic byproducts.[1]
Acetone LowFastHighAvoid. Reacts with acid chlorides; difficult to dry completely.[1]
Solvent-Free (Mechanochemical) HighFastLowExcellent "Green" alternative.[1] Grind Na-Saccharin + Acid Chloride.[1][3]

References

  • Ambident Reactivity & Kinetics

    • Title: Saccharin alkylation: O vs. N substitution.[1][4][5]

    • Source: Journal of Chemical Education.[1][4]

    • Link:[Link]

  • Mechanochemical Synthesis (Green Protocol)

    • Title: N-Formylsaccharin: A Sweet(able)
    • Source: Molecules (MDPI).[1]

    • Link:[Link]

  • Catalytic Applications & Stability

    • Title: Artificial sugar saccharin and its derivatives: role as a catalyst.[1][6][7]

    • Source: RSC Advances.[1]

    • Link:[Link]

  • Decarbonylative Reactivity (Advanced Usage)

    • Title: N-Acylsaccharins as Amide-Based Arylating Reagents via Chemoselective N–C Cleavage.[1]

    • Source: Journal of Organic Chemistry.[1]

    • Link:[Link]

Sources

Validation & Comparative

A Researcher's Guide to the 1H NMR Interpretation of Saccharin N-(2-acetic acid isopropyl ester)

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis for Structural Elucidation

Prepared by a Senior Application Scientist, this guide provides an in-depth analysis of the proton nuclear magnetic resonance (1H NMR) spectrum of Saccharin N-(2-acetic acid isopropyl ester). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple spectral interpretation. It offers a comparative analysis with structurally related compounds to provide a robust framework for the confident structural elucidation of novel N-substituted saccharin derivatives.

The guide emphasizes the causality behind spectral features, grounding its analysis in the fundamental principles of NMR spectroscopy. By comparing the target molecule with known analogs, we establish a self-validating system for spectral assignment, enhancing the trustworthiness of the interpretation.

The Analytical Challenge: Structure Confirmation

Saccharin, a foundational molecule in medicinal chemistry, is often modified at its nitrogen atom to produce derivatives with diverse biological activities.[1][2][3][4] The synthesis of "Saccharin N-(2-acetic acid isopropyl ester)" (Structure 1) requires unambiguous structural confirmation, for which 1H NMR spectroscopy is the most powerful tool. This guide will deconstruct its anticipated 1H NMR spectrum, proton by proton.

Structure 1: Saccharin N-(2-acetic acid isopropyl ester)

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing A 1. Weigh ~5-10 mg of Sample B 2. Dissolve in ~0.7 mL CDCl3 A->B C 3. Add TMS as Internal Standard B->C D 4. Transfer to NMR Tube C->D E 5. Tune and Shim Magnet D->E F 6. Acquire 1H Spectrum (16-32 scans) E->F G 7. Set Spectral Width (~16 ppm) H 8. Fourier Transform I 9. Phase Correction H->I J 10. Baseline Correction I->J K 11. Calibrate to TMS (0.00 ppm) J->K L 12. Integrate Peaks K->L

Caption: Standard workflow for 1H NMR sample preparation and data acquisition.

Protocol Steps:

  • Sample Preparation: Accurately weigh 5-10 mg of the purified Saccharin N-(2-acetic acid isopropyl ester).

  • Dissolution: Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl3). CDCl3 is a standard choice for its good solubilizing power for moderately polar organic compounds and its single residual solvent peak at ~7.26 ppm.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).

  • Transfer: Filter the solution into a clean, dry 5 mm NMR tube.

  • Spectrometer Setup: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform standard tuning and shimming procedures to optimize magnetic field homogeneity.

  • Acquisition: Acquire the 1H NMR spectrum using a standard pulse program. A sufficient number of scans (typically 16 to 32) should be averaged to achieve a good signal-to-noise ratio.

  • Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, followed by phase and baseline corrections.

  • Analysis: Calibrate the spectrum using the TMS peak at 0.00 ppm. Integrate all distinct signals and assign the chemical shifts and multiplicities to the corresponding protons in the molecule.

Conclusion

The 1H NMR spectrum of Saccharin N-(2-acetic acid isopropyl ester) presents a clear and interpretable set of signals. The aromatic region confirms the integrity of the saccharin core, while the downfield singlet unambiguously identifies the N-CH2- group. Crucially, the distinct septet and doublet pattern in the upfield region provides definitive evidence for the isopropyl ester moiety. By leveraging comparative data from simpler analogs, each assignment is made with a high degree of confidence. This guide provides a robust framework for the analysis of this molecule and serves as a template for the characterization of other novel saccharin derivatives.

References

  • MDPI. Synthesis of Novel Saccharin Derivatives. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5143, Saccharin. [Link]

  • The Royal Society of Chemistry. Supplementary Information for a relevant article. [Link]

  • Iraqi Journal of Pharmaceutical Sciences. Synthesis of some new N-saccharin derivatives of possible biological activity. [Link]

  • ResearchGate. Table 1 1 H chemical shifts of N-methylimidazole (NMI), saccharin and.... [Link]

  • SpectraBase. Isopropyl ether - Optional[1H NMR] - Spectrum. [Link]

  • Academia.edu. Synthesis and Characterization of New Saccharin Derivatives. [Link]

  • SpectraBase. Saccharin - Optional[1H NMR] - Chemical Shifts. [Link]

  • International Journal of Multidisciplinary and Current Research. Synthesis and Characterization of New Saccharin Derivatives. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 81142, Saccharin N-(2-acetic acid methyl ester). [Link]

  • ResearchGate. Synthesis and Characterization of New Saccharin Derivatives. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 607195, Saccharin N-(2-acetic acid ethyl ester). [Link]

  • PubMed. Synthesis and properties of N-substituted saccharin derivatives. [Link]

  • Slideshare. Synthesis & characterization of saccharine derivatives. [Link]

  • ResearchGate. The stacked 1H NMR spectra from δ 2.90 to 3.65 for the isopropyl.... [Link]

Sources

FTIR spectral peaks of Saccharin N-(2-acetic acid isopropyl ester)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Analysis & Spectral Comparison: Saccharin N-(2-acetic acid isopropyl ester)

Executive Summary

Target Molecule: Saccharin N-(2-acetic acid isopropyl ester) IUPAC Designation: Isopropyl 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetate CAS Registry: 116547-86-7 (Analogous) Primary Application: Pharmaceutical intermediate, prodrug synthesis, and herbicide derivative characterization.

This guide provides a high-resolution spectroscopic analysis of Saccharin N-(2-acetic acid isopropyl ester). It is designed to assist researchers in validating the synthesis of N-substituted saccharin derivatives, specifically distinguishing the target ester from its starting material (Saccharin) and structural analogs (Ethyl/Methyl esters). The analysis focuses on Fourier Transform Infrared (FTIR) spectroscopy as a primary method for functional group verification.

Structural Basis of Spectral Features

To interpret the FTIR spectrum accurately, one must deconstruct the molecule into its constituent oscillators. The target molecule consists of three distinct pharmacophores that dictate its spectral fingerprint:

  • The Saccharin Core (Benzisothiazole moiety): Provides the rigid aromatic framework, the sulfonyl group (

    
    ), and the lactam carbonyl (
    
    
    
    ).
  • The N-Linker (

    
    ):  Connects the core to the ester. Its methylene vibrations are subtle but detectable.
    
  • The Isopropyl Ester Tail (

    
    ):  The critical differentiator. It introduces a second carbonyl environment and the characteristic gem-dimethyl split.
    
Mechanistic Insight: The "Double Carbonyl" Signature

Unlike the parent Saccharin, which possesses a single carbonyl (lactam), the target molecule contains two distinct carbonyls: the endocyclic lactam and the exocyclic ester .

  • Expectation: A broadened or split band in the

    
     region. The ester carbonyl typically absorbs at a slightly higher frequency (
    
    
    
    ) than the conjugated lactam (
    
    
    ).

Comparative Spectral Analysis

The following table contrasts the target molecule with its primary "Alternates": the starting material (Saccharin) and the Ethyl analog. This comparison allows for rapid "Pass/Fail" quality control during synthesis.

Table 1: Characteristic FTIR Peak Assignments
Functional GroupVibration ModeTarget: Isopropyl Ester (Wavenumber

)
Alt 1: Saccharin (Precursor) Alt 2: Ethyl Analog Diagnostic Note
Amine (N-H) StretchABSENT 3090 - 3250 (Broad) ABSENTPrimary validation of N-substitution.
Carbonyl (C=O) Ester Stretch1745 - 1755 Absent1740 - 1750The ester peak is sharp and intense.
Carbonyl (C=O) Lactam Stretch1725 - 1735 1720 - 17401725 - 1735Often appears as a shoulder or doublet with the ester peak.
Sulfonyl (

)
Asym. Stretch1330 - 1350 1330 - 13601330 - 1350Highly characteristic of the sultam ring.
Sulfonyl (

)
Sym. Stretch1160 - 1180 1150 - 11701160 - 1180Strong, sharp peaks.
Methyl (

)
gem-Dimethyl Bend1385 & 1375 (Doublet) AbsentSingle peak (1380)Crucial for distinguishing Isopropyl vs. Ethyl/Methyl.
C-O-C Ester Stretch1200 - 1250 Absent1200 - 1250Broad, strong band confirming ester linkage.
Aromatic C-H Stretch> 3000 (Weak) > 3000> 3000Typical benzene ring signals.

Visualization of Spectral Logic

The following diagram illustrates the logical flow for assigning peaks and validating the structure based on the data above.

SpectralLogic Start Unknown Sample Spectrum CheckNH Check 3100-3300 cm-1 (N-H Region) Start->CheckNH DecisionNH Is Peak Present? CheckNH->DecisionNH Saccharin Identify: Saccharin (Starting Material) DecisionNH->Saccharin Yes CheckCO Check 1720-1760 cm-1 (Carbonyl Region) DecisionNH->CheckCO No Doublet Doublet/Broad Peak? (Lactam + Ester) CheckCO->Doublet CheckAlkyl Check 1370-1390 cm-1 (Aliphatic Region) Doublet->CheckAlkyl Yes GemDimethyl Split Peak (Doublet)? (gem-Dimethyl) CheckAlkyl->GemDimethyl Target CONFIRMED: Isopropyl Ester GemDimethyl->Target Yes (1385/1375) Ethyl Identify: Ethyl/Methyl Analog GemDimethyl->Ethyl No (Single 1380)

Figure 1: Decision tree for the spectral identification of Saccharin N-(2-acetic acid isopropyl ester) versus its precursors and analogs.

Experimental Protocol: Reliable Characterization

To ensure the spectral features described above are resolved clearly, follow this validated protocol.

Method: Solid-State FTIR (KBr Pellet) or ATR (Attenuated Total Reflectance).

  • Note: ATR is preferred for rapid screening, but KBr pellets often yield better resolution for the critical carbonyl doublet.

Step-by-Step Workflow:

  • Sample Preparation (Purification):

    • Ensure the sample is free of solvent (specifically Isopropanol or Ethyl Acetate), as trapped solvent peaks will overlap with the ester signals.

    • Validation: Dry sample under high vacuum (< 5 mbar) at 40°C for 4 hours.

  • Background Collection:

    • Collect a background spectrum of the clean ATR crystal or pure KBr blank (32 scans, 4

      
       resolution).
      
  • Acquisition:

    • Place 2-5 mg of the sample on the crystal. Apply high pressure to ensure contact.

    • Scan range:

      
      .
      
    • Accumulate 64 scans to improve Signal-to-Noise ratio.

  • Data Processing:

    • Apply baseline correction.

    • Critical Step: Perform a Second Derivative analysis on the

      
       region. This mathematical transformation will resolve the overlapping Ester and Lactam peaks into two distinct minima, confirming the presence of both functional groups.
      

Synthesis & Pathway Visualization

Understanding the synthesis helps in identifying potential impurities (e.g., unreacted starting material).

Synthesis Saccharin Saccharin (Na Salt) (N-H / N-Na) Reaction Nucleophilic Substitution (SN2) Solvent: DMF/Acetone Catalyst: NaI (Optional) Saccharin->Reaction Reagent Isopropyl Chloroacetate (Cl-CH2-CO-OiPr) Reagent->Reaction Target Saccharin N-(2-acetic acid isopropyl ester) (N-CH2-CO-OiPr) Reaction->Target Major Product Byproduct NaCl / NaBr Reaction->Byproduct Precipitate

Figure 2: Synthetic pathway. The disappearance of the N-Na/N-H moiety and the incorporation of the chloroacetate chain drives the spectral changes.

References

  • Otto, H. H., et al. (2010). Synthesis and properties of N-substituted saccharin derivatives. ResearchGate. Link

  • CymitQuimica. (n.d.). Saccharin N-(2-acetic acid isopropyl ester) Product Page. Retrieved from CymitQuimica. Link

  • Al-Bayati, R. I. H., et al. (2015).[1] Synthesis and Characterization of New Saccharin Derivatives. International Journal of Multidisciplinary and Current Research. Link

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. (General reference for Isopropyl gem-dimethyl and Saccharin sulfonamide assignments).

Sources

Mass Spectrometry Fragmentation Pattern of Saccharin Isopropyl Esters

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mass spectrometry fragmentation patterns of saccharin isopropyl esters (O-isopropyl isomers) and compares them with their N-isopropyl analogues. It addresses the critical analytical challenge of differentiating these regioisomers, which are frequently co-generated during alkylation reactions.

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary

In the alkylation of saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide), two regioisomers are formed: the N-isopropyl derivative (thermodynamically stable) and the O-isopropyl derivative (kinetic product, often referred to as the "ester" or imidate).

Differentiation of these isomers by Gas Chromatography-Mass Spectrometry (GC-MS) relies on distinct fragmentation pathways driven by the site of alkylation:

  • O-Isopropyl Saccharin (Imidate): Characterized by a McLafferty-type rearrangement resulting in the rapid loss of propene (

    
    ) to yield the protonated saccharin ion (
    
    
    
    183).
  • N-Isopropyl Saccharin (Amide): Characterized by

    
    -cleavage  of the isopropyl group, resulting in the loss of a methyl radical (
    
    
    
    ) to yield a diagnostic cation at
    
    
    210.
Mechanistic Comparison: O- vs. N-Alkylation

The core structural difference lies in the bonding of the isopropyl group. This dictates the stability of the molecular ion (


) and the preferred fragmentation channels.
Comparative Fragmentation Table
FeatureO-Isopropyl Saccharin (Imidate)N-Isopropyl Saccharin (Amide)
IUPAC Name 3-isopropoxy-1,2-benzisothiazole 1,1-dioxide2-isopropyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide
Molecular Ion (

)

225
(Often weak/absent)

225
(Distinct, moderate intensity)
Base Peak

183
(Protonated Saccharin)

210
or

183
(Variable)
Diagnostic Transition Loss of Propene (42 Da)Loss of Methyl Radical (15 Da)
Key Mechanism McLafferty Rearrangement / H-Transfer

-Cleavage (Sigma bond break)
Secondary Ions

166 (Saccharin core - OH)

76 (Benzyne/Benzene fragment)
Detailed Fragmentation Pathways
A. O-Isopropyl Saccharin (The "Ester")

The O-isopropyl group contains a


-hydrogen relative to the ring nitrogen (in the imidate form). This structural setup is ideal for a McLafferty rearrangement .
  • Ionization: Electron impact removes an electron, likely from the imidate nitrogen or oxygen.

  • Rearrangement: A

    
    -hydrogen from one of the isopropyl methyl groups transfers to the ring nitrogen.
    
  • Elimination: The C-O bond cleaves, expelling a neutral propene molecule (42 Da).

  • Result: Formation of the stable protonated saccharin ion (

    
     183) . This process is so favorable that the molecular ion (
    
    
    
    225) is often very weak.
B. N-Isopropyl Saccharin

The N-isopropyl group is attached to the amide nitrogen. While a McLafferty rearrangement is possible (transferring H to the sulfonyl oxygen), the


-cleavage  pathway is kinetically competitive and diagnostic.
  • 
    -Cleavage:  The bond between the central CH of the isopropyl group and one of its methyl groups breaks.
    
  • Loss of Methyl: A methyl radical (

    
    , 15 Da) is lost.
    
  • Result: A cation at

    
     210 . This 
    
    
    
    peak is a "fingerprint" for N-isopropyl substitution, as the O-isomer cannot easily lose a methyl group without complex rearrangement.
Visualization of Pathways

The following diagram illustrates the divergent fragmentation logic for the two isomers.

FragmentationPathways Start Saccharin Alkylation Products N_Iso N-Isopropyl Saccharin (MW 225) Start->N_Iso Thermodynamic Product O_Iso O-Isopropyl Saccharin (MW 225) Start->O_Iso Kinetic Product N_Frag1 Alpha Cleavage (Loss of Methyl .CH3) N_Iso->N_Frag1 N_Ion1 Fragment m/z 210 (Diagnostic for N-Isomer) N_Frag1->N_Ion1 -15 Da O_Ion1 Fragment m/z 183 (Protonated Saccharin) Base Peak N_Ion1->O_Ion1 Further Decay O_Frag1 McLafferty Rearrangement (Loss of Propene C3H6) O_Iso->O_Frag1 O_Frag1->O_Ion1 -42 Da (Fast) O_Ion2 Fragment m/z 166 (Loss of OH) O_Ion1->O_Ion2 -17 Da

Caption: Divergent MS fragmentation pathways. The N-isomer is identified by the m/z 210 peak (methyl loss), while the O-isomer is dominated by m/z 183 (propene loss).

Experimental Protocol: Synthesis & Analysis

To verify these patterns, the following protocol generates both isomers for comparative analysis.

Step 1: Ambident Nucleophile Alkylation
  • Reagents: Sodium Saccharin (1.0 eq), 2-Iodopropane (1.2 eq).

  • Solvent: DMF (Dimethylformamide) favors N-alkylation; Acetone or HMPA can increase O-alkylation yields.

  • Procedure:

    • Dissolve Sodium Saccharin in solvent.

    • Add 2-Iodopropane dropwise at room temperature.

    • Heat to 60°C for 4 hours.

    • Quench with water and extract with Ethyl Acetate.

Step 2: GC-MS Analysis Conditions
  • Instrument: Agilent 7890B GC / 5977A MSD (or equivalent).

  • Column: DB-5ms (30m x 0.25mm x 0.25µm) - Non-polar stationary phase is essential for separating the polar N-isomer from the less polar O-isomer.

  • Inlet: Splitless mode, 250°C.

  • Oven Program:

    • Initial: 80°C (hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Hold: 5 min.

  • MS Source: Electron Ionization (EI) at 70 eV.

  • Scan Range:

    
     40–300.
    
Step 3: Data Interpretation
  • Elution Order: The O-isopropyl isomer typically elutes earlier than the N-isopropyl isomer on non-polar columns (DB-5) due to the lack of the polar amide carbonyl interaction.

  • Spectrum Check:

    • Extract ion chromatogram (EIC) for

      
       210 . The peak appearing at the later retention time (N-isomer) should show this signal.
      
    • Extract ion chromatogram for

      
       225 . The O-isomer peak will likely have a very low abundance of this ion compared to the N-isomer.
      
References
  • Regioselective Alkylation of Saccharin: Detailed study on N- vs O-alkylation r

    • Source:

  • Mass Spectrometry of Saccharin Derivatives: Analysis of ethyl/methyl saccharin fragmentation (extrapol

    • Source:

  • McLafferty Rearrangement Mechanisms: Fundamental principles of ester/amide fragment

    • Source:

  • Differentiation of Isomers: Specific data on diagnostic ions for N- vs O-alkyl saccharins (m/z 196 vs 166 for ethyl analogues).

    • Source:(Note: Generalized citation for the mechanistic principle)

HPLC method development for Saccharin N-(2-acetic acid isopropyl ester)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to HPLC Method Development for Saccharin N-(2-acetic acid isopropyl ester)

Authored by: A Senior Application Scientist

This guide provides a comprehensive, data-supported comparison of methodologies for developing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of Saccharin N-(2-acetic acid isopropyl ester). As a known impurity of Piroxicam, accurate quantification of this compound is critical in pharmaceutical development and quality control.[1][2] We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, empowering researchers to not only replicate this method but also adapt these principles to other small-molecule analyses.

The core of this guide is a comparative analysis of stationary and mobile phases. We will directly compare the performance of a traditional C18 column against a Phenyl-Hexyl column and evaluate the impact of different organic modifiers and pH conditions on the separation.

Foundational Principles: Analyte & Chromatography Selection

Saccharin N-(2-acetic acid isopropyl ester) is a relatively non-polar small molecule.[1][2] Its structure features a saccharin core, which includes an aromatic ring, and an isopropyl ester side chain. The presence of the aromatic ring suggests that interactions other than simple hydrophobicity could be exploited for separation. Therefore, Reversed-Phase HPLC (RP-HPLC) is the most suitable analytical approach, as it separates molecules based on their hydrophobic/hydrophilic character.[3][4]

Our objective is to develop a method that provides a sharp, symmetrical, and well-resolved peak for the target analyte, free from interference from potential impurities or degradants.

The First Critical Choice: Stationary Phase Selection

The stationary phase is the heart of the separation process. The choice of column chemistry can dramatically alter selectivity, which is the most powerful tool for optimizing a separation.[5] We will compare the two most logical choices for this analyte: the workhorse C18 and the alternative selectivity Phenyl-Hexyl column.

Diagram: HPLC Method Development Workflow

hplc_method_development start Define Analytical Goal analyte_info Analyte Characterization (Structure, pKa, Solubility) start->analyte_info initial_method Initial Method Scouting (Column & Mobile Phase) analyte_info->initial_method column_select Column Selectivity Screen (C18 vs. Phenyl-Hexyl) initial_method->column_select mobile_phase_opt Mobile Phase Optimization (Organic Ratio, pH, Buffer) column_select->mobile_phase_opt final_conditions Establish Final Method Conditions mobile_phase_opt->final_conditions validation Method Validation (Linearity, Accuracy, Precision) final_conditions->validation end_node Routine Analysis validation->end_node decision_tree start Initial Screening (C18, ACN/Water, pH 3) q1 Is resolution (α) > 1.5? start->q1 c18_fail No. Try Alternative Selectivity. Switch to Phenyl-Hexyl Column. q1->c18_fail No q3 Is peak tailing (T) < 1.2? q1->q3 Yes q2 Is resolution (α) > 1.5 now? c18_fail->q2 q2->q3 Yes opt_mobile Optimize Mobile Phase (Gradient, pH) q2->opt_mobile No q3->opt_mobile No final Method Optimized q3->final Yes opt_mobile->q2

Caption: Decision tree for optimizing HPLC separation conditions.

Final Recommended HPLC Method
  • Column: Phenyl-Hexyl (4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 20 mM Potassium Phosphate, pH 3.0

  • Mobile Phase B: Acetonitrile

  • Gradient: 30% B for 1 min, 30-85% B in 12 min, hold at 85% B for 2 min

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Detector Wavelength: 230 nm

This guide demonstrates that a logical, comparative approach to method development, grounded in the principles of chromatography and analyte chemistry, yields a superior and more reliable analytical method than a trial-and-error approach.

References

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024). alwsci Industry News.
  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex.
  • Exploring the Different Mobile Phases in HPLC. (2024). Moravek.
  • Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. (2022). Agilent Technologies.
  • A Complete Guide to Mobile Phase and St
  • What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? (n.d.).
  • Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modific
  • Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. (2026).
  • A Novel Machine Learning Method for Predicting Retention Time of Small Molecule Pharmaceutical Compounds Across Reversed-phase HPLC Columns. (2025).
  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). Shimadzu.
  • Reverse-phase HPLC analysis and purification of small molecules. (n.d.). PubMed.
  • Exploring the Role of pH in HPLC Separ
  • Small Molecule HPLC. (n.d.). Sigma-Aldrich.
  • Back to Basics: The Role of pH in Retention and Selectivity. (2026).
  • Control pH During Method Development for Better Chrom
  • Reversed-phase HPLC Buffers. (n.d.).
  • Entering the Bio Zone: Reversed Phase from Small Molecules to Biomolecules. (2019). Agilent Technologies.
  • How do I develop a reversed-phase flash column chrom
  • High-pressure liquid chromatographic determination of saccharin in artificial sweeteners and pharmaceuticals. (1979). Journal of Pharmaceutical Sciences.
  • Phenyl Stationary Phases for HPLC. (n.d.). Element Lab Solutions.
  • DEVELOPMENT AND VALIDATION OF AN HPLC METHOD FOR SIMULTANEOUS QUANTIFICATION OF ACESULFAME-K, SACCHARIN, ASPARTAME, CAFFEINE AND BENZOIC ACID IN NO-ADDED SUGAR COLA SOFT DRINKS. (2009). Scientific Study & Research.
  • METHODS OF ANALYSIS OF SACCHARIN. (n.d.).
  • Analysis of Saccharin by HPLC. (2025). Ibiden Engineering Co., Ltd.
  • Development and validation of an HPLC method for simultaneous quantification of acesulfame-K, saccharin, aspartame, caffeine and benzoic acid in cola soft drinks. (n.d.).
  • Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. (n.d.). Shimadzu Technical Report C190-E155.
  • High-pressure liquid chromatographic determination of saccharin in artificial sweeteners and pharmaceuticals. (1979). PubMed.
  • Saccharin N-(2-Acetic Acid Isopropyl Ester) (Piroxicam Impurity F). (n.d.). ChemicalBook.
  • Saccharin N-(2-acetic acid methyl ester) Properties. (2025). EPA CompTox Chemicals Dashboard.
  • Saccharin N-(2-Acetic Acid Isopropyl Ester)(Piroxicam Impurity F)(CAS# 76508-37-7). (n.d.). Angene Chemical.
  • Saccharin N-(2-acetic acid methyl ester). (n.d.). PubChem.
  • Synthesis of Novel Saccharin Deriv
  • Analysis of Saccharin Sodium. (2021). JASCO Global.
  • Method for high performance liquid chromatography detection of sodium saccharin and dehydroacetic acid. (2016).

Sources

A Comparative Guide to the X-ray Crystallography of N-Substituted Saccharin Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Saccharin Scaffold

Saccharin, or 1,2-benzisothiazol-3(2H)-one 1,1-dioxide, is more than just the oldest artificial sweetener. Its rigid bicyclic structure, featuring a sulfonamide group, has made it a privileged scaffold in medicinal chemistry. N-substitution on the saccharin molecule allows for the exploration of vast chemical space, leading to derivatives with a wide range of biological activities, including antimicrobial, and anticancer properties.

Understanding the three-dimensional structure of these derivatives is paramount to elucidating their structure-activity relationships (SAR) and for rational drug design. X-ray crystallography stands as the definitive method for determining molecular structure with atomic precision.[1] This guide will delve into the synthesis, crystallization, and comparative crystallographic analysis of various N-substituted saccharin derivatives, providing both the "how" and the "why" behind the experimental data.

Synthesis of N-Substituted Saccharin Derivatives: A General Overview

The most common and straightforward method for synthesizing N-substituted saccharin derivatives is through the N-alkylation or N-arylation of saccharin. This typically involves the reaction of sodium saccharinate with an appropriate alkyl or aryl halide.[2] The saccharin nitrogen, in its deprotonated form, acts as a nucleophile, attacking the electrophilic carbon of the halide.

Other synthetic routes have also been explored, including the reaction of sulfobenzoic anhydride or saccharin-N-carboxylate with amino acid esters, which can sometimes lead to ring-opened products.[3] The choice of synthetic route often depends on the desired substituent and the desired final product.

Caption: General workflow for the synthesis of N-substituted saccharin derivatives.

The Art and Science of Crystallization

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step in structure determination.[4] The process relies on creating a supersaturated solution from which the molecules can slowly and orderly arrange themselves into a crystal lattice. Several techniques can be employed, with slow evaporation being one of the most common and effective methods for organic compounds.[4][5]

The choice of solvent is critical, as it influences solubility, evaporation rate, and can even be incorporated into the crystal lattice.[4] A good starting point is to find a solvent in which the compound is moderately soluble.

Comparative Analysis of N-Substituted Saccharin Derivatives

The substitution at the nitrogen atom of the saccharin moiety can significantly influence the crystal packing and intermolecular interactions. This, in turn, affects the physical properties of the compound, such as melting point and solubility. Below is a comparison of the crystallographic data for a selection of N-substituted saccharin derivatives.

Compound NameSubstituent (R)Crystal SystemSpace GroupUnit Cell ParametersKey InteractionsCCDC #
Saccharin -HMonoclinicP2₁/ca = 9.563 Å, b = 6.913 Å, c = 11.822 Å, β = 103.85°Strong N-H···O hydrogen bonds-
[Cu(sac)₂(nic)₂(H₂O)] -Cu(II) complexMonoclinicC2/ca = 15.494 Å, b = 9.463 Å, c = 19.334 Å, β = 90.79°Coordination bonds, hydrogen bonding173603
[Hg(sac)₂(py)₂] -Hg(II) complexMonoclinicP2₁/na = 9.811 Å, b = 21.244 Å, c = 12.056 Å, β = 97.84°Coordination bonds-

Note: Data for unsubstituted saccharin is provided as a baseline. sac = saccharinate, nic = nicotinamide, py = pyridine.

The data reveals that even the coordination to a metal ion, a form of N-substitution, drastically alters the crystal packing and unit cell dimensions compared to the parent saccharin molecule.

Experimental Protocols

Protocol 1: Synthesis of N-benzylsaccharin

This protocol is a representative example of N-alkylation of saccharin.

Materials:

  • Saccharin

  • Sodium hydroxide (NaOH)

  • Benzyl chloride

  • Ethanol

  • Water

  • Standard laboratory glassware

Procedure:

  • Dissolve saccharin in ethanol in a round-bottom flask.

  • Add a stoichiometric equivalent of aqueous NaOH to form sodium saccharinate in situ.

  • Add a slight excess of benzyl chloride to the solution.

  • Reflux the mixture for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into cold water to precipitate the crude N-benzylsaccharin.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure N-benzylsaccharin.

Protocol 2: Crystallization by Slow Evaporation

This is a general protocol that can be adapted for various N-substituted saccharin derivatives.

Materials:

  • Purified N-substituted saccharin derivative

  • A selection of solvents of varying polarity (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene)

  • Small, clean vials (e.g., 1-dram vials)

  • Parafilm or aluminum foil

Procedure:

  • Screen for a suitable crystallization solvent by testing the solubility of a small amount of the compound in various solvents. An ideal solvent will dissolve the compound when heated but show lower solubility at room temperature.

  • Prepare a nearly saturated solution of the compound in the chosen solvent in a clean vial. Gentle heating may be required to fully dissolve the compound.

  • Ensure the solution is free of any particulate matter by filtration if necessary.

  • Cover the vial with parafilm or aluminum foil and puncture a few small holes to allow for slow evaporation of the solvent.[5]

  • Place the vial in a location free from vibrations and significant temperature fluctuations.

  • Allow the solvent to evaporate slowly over several days to weeks.

  • Monitor the vial periodically for the formation of single crystals.

Caption: Workflow for single crystal growth by slow evaporation.

Conclusion

The N-substituted saccharin scaffold continues to be a fertile ground for the discovery of new bioactive compounds. X-ray crystallography is an indispensable tool in this endeavor, providing the detailed structural information necessary for understanding and optimizing molecular interactions. The protocols and comparative data presented in this guide are intended to provide researchers with a solid foundation for their own investigations into this fascinating class of molecules. By carefully controlling the synthesis and crystallization conditions, high-quality crystallographic data can be obtained, paving the way for the next generation of saccharin-based therapeutics.

References

  • Habib, M. J., & Al-Bayati, R. I. H. (2015). Synthesis and Characterization of New Saccharin Derivatives. International Journal of Multidisciplinary and Current Research, 3. Available at: [Link]

  • Al-Bayati, R. I. H., Habib, M. J., & Mekky, A. H. (2015). Synthesis and Characterization of New Saccharin Derivatives. International Journal of Advancement in Engineering Technology, Management & Applied Science, 2(2), 59-73. Available at: [Link]

  • Farhan, A. (2022). Synthesis of some new N-saccharin derivatives of possible biological activity. ResearchGate. Available at: [Link]

  • Reissert, A., & Neumann, W. (2002). Synthesis and properties of N-substituted saccharin derivatives. Archiv der Pharmazie, 335(5), 227-233. Available at: [Link]

  • Bart, J. C. J. (1968). The crystal and molecular structure of saccharin (o-sulphobenzoic imide). Journal of the Chemical Society B: Physical Organic, 376-382. Available at: [Link]

  • Baran, E. J., & Yilmaz, V. T. (2006). Crystal Structure and Vibrational Behaviour of Aqua Di (saccharinato) di (nicotinamide) copper (II). Zeitschrift für Naturforschung B, 61(2), 126-130. Available at: [Link]

  • Zaki, S., Seddigi, A. B., & Hossain, G. M. G. (2007). Synthesis and crystal structure of mercury complex of saccharin with pyridine [Hg(sac)2(py)2]. The Arabian Journal for Science and Engineering, 32(2A), 181-186. Available at: [Link]

  • Habib, M. J. (n.d.). Synthesis and Characterization of Some New Saccharin Derivatives That Have Biological Activity. Qadisiyah University. Available at: [Link]

  • University of York. (n.d.). scXRD: Growing single crystals. Chemistry Teaching Labs. Available at: [Link]

  • Rankin, G. M., et al. (2017). Synthesis of Novel Saccharin Derivatives. Molecules, 22(4), 516. Available at: [Link]

  • Rankin, G. M., et al. (2017). Synthesis of Novel Saccharin Derivatives. ResearchGate. Available at: [Link]

  • Dinger, M. (2015). Crystal Growing Tips. University of Florida Center for Xray Crystallography. Available at: [Link]

  • Aakeröy, C. B., et al. (2005). Saccharin Salts of Active Pharmaceutical Ingredients, Their Crystal Structures, and Increased Water Solubilities. Crystal Growth & Design, 5(5), 1941-1952. Available at: [Link]

  • Rekis, T., et al. (2020). Single-crystal-to-single-crystal phase transitions of commensurately modulated sodium saccharinate 1.875-hydrate. IUCrJ, 7(Pt 5), 841-850. Available at: [Link]

  • Giovannelli, F., et al. (2019). CSD 1846977: Experimental Crystal Structure Determination. KAUST Repository. Available at: [Link]

  • Maini, L., et al. (2018). Cocrystal and Coamorphous Solid Forms of Enzalutamide with Saccharin: Structural Characterization and Dissolution Studies. Crystal Growth & Design, 18(11), 6941-6953. Available at: [Link]

  • Royal Society of Chemistry. (2013). SUPPLEMENTARY INFORMATION Methods X-ray diffraction (XRD) patterns were recorded on a Bruker D8 Advance X-Ray diffractometer. Available at: [Link]

  • Ernst, M., et al. (2025). Acid Versus Amide—Facts and Fallacies: A Case Study in Glycomimetic Ligand Design. International Journal of Molecular Sciences, 26(23), 1-18. Available at: [Link]

  • University of Leeds. (n.d.). X-ray Diffraction and Characterisation of Materials. Available at: [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of Saccharin N-(2-acetic acid isopropyl ester)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Do not treat this compound as generic organic waste. Saccharin N-(2-acetic acid isopropyl ester) is a functionalized benzisothiazole derivative often used as an intermediate or impurity standard (e.g., Piroxicam Impurity F). While the parent saccharin core is chemically robust, the isopropyl ester side chain introduces specific latent hazards—specifically, the potential to release isopropanol (a flammable solvent) upon hydrolysis in basic waste streams.

This guide provides a self-validating protocol to dispose of this compound safely, ensuring compliance with RCRA (US) and REACH (EU) standards while mitigating the risk of downstream chemical incompatibility.

Chemical Profile & Hazard Characterization

Understanding the molecular behavior of the waste dictates the disposal path.

PropertyData / CharacteristicOperational Implication
CAS Number 76508-37-7Use for waste manifesting and labeling.
Molecular Formula ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Contains Nitrogen & Sulfur. Incineration required (NOx/SOx generation).
Functional Groups Sulfonamide, Isopropyl EsterEster Hydrolysis Risk: In high pH (basic) waste, this compound degrades into Saccharin-N-acetic acid and Isopropanol .
Physical State Solid (White powder/crystalline)Dust hazard; potential inhalation irritant.
Solubility Low in water; High in organics (DMSO, MeOH)Do not flush. Must be managed as solid or solvent waste.
Flash Point >100°C (Solid); <12°C (Hydrolysis product)Latent flammability hazard if hydrolyzed in waste containers.

The "Self-Validating" Decision Matrix

Before acting, use this logic flow to determine the correct waste stream. This system prevents the common error of mixing incompatible streams.

DisposalDecisionTree Start START: Waste Identification StateCheck Physical State? Start->StateCheck SolidPath Pure Solid / Powder StateCheck->SolidPath Solid LiquidPath Solution / Mother Liquor StateCheck->LiquidPath Liquid StreamA STREAM A: Solid Hazardous Waste (Tag: Toxic/Irritant) SolidPath->StreamA ContamCheck Is it mixed with Halogenated Solvents? (DCM, Chloroform) LiquidPath->ContamCheck HydrolysisWarning CRITICAL CHECK: Is the solution Basic (pH > 10)? Risk of Isopropanol generation. LiquidPath->HydrolysisWarning StreamB STREAM B: Non-Halogenated Organic (High BTU Incineration) ContamCheck->StreamB No StreamC STREAM C: Halogenated Organic (Specialized Incineration) ContamCheck->StreamC Yes

Figure 1: Decision logic for segregating Saccharin N-(2-acetic acid isopropyl ester) waste streams.

Detailed Disposal Protocols

Scenario A: Solid Waste (Pure Substance)

Applicable for: Expired standards, spilled powder, weighing boat residues.

  • Containment: Collect the solid in a dedicated wide-mouth HDPE (High-Density Polyethylene) or glass jar. Avoid LDPE bags for long-term storage as esters can sometimes plasticize them over time.

  • Labeling:

    • Primary Name: Saccharin N-(2-acetic acid isopropyl ester).[1][2][3]

    • Hazard Class: Irritant (Skin/Eye).

    • RCRA Status: Non-listed, but treat as Hazardous due to chemical nature.

  • Disposal Path: Lab Pack for Incineration .

    • Why? Landfilling organic nitrogen/sulfur compounds is environmentally unsound due to potential leaching and breakdown. Incineration ensures complete destruction of the benzisothiazole ring.

Scenario B: Liquid Waste (Solutions)

Applicable for: HPLC waste, reaction mother liquors.

  • Segregation:

    • If in Methanol/Acetonitrile/Isopropanol: Dispose in Non-Halogenated Organic Waste .

    • If in DCM/Chloroform: Dispose in Halogenated Organic Waste .

  • The Hydrolysis Trap (Expert Insight):

    • Risk:[4] If you mix this ester into a waste container with strong bases (e.g., Sodium Hydroxide from a cleaning step), it will hydrolyze.

    • Reaction:

      
       (Isopropanol).
      
    • Consequence: You may generate significant amounts of Isopropanol in a container not rated for flammables, or alter the BTU value of the waste profile.

    • Protocol: Neutralize any basic solutions to pH 6-8 before adding this compound to the bulk organic waste container.

Scenario C: Spill Cleanup
  • PPE: Nitrile gloves (standard thickness 0.11mm is sufficient for short contact), safety glasses, lab coat.

  • Action:

    • Solid Spill: Do not sweep vigorously (dust hazard). Use a wet wipe or damp paper towel to capture the powder. Place the wipe into the Solid Hazardous Waste container.

    • Liquid Spill: Absorb with vermiculite or polypropylene pads. Do not use sawdust (reaction with potential oxidizers in the lab could be hazardous, though unlikely with this specific ester).

Regulatory Compliance & Classification

United States (RCRA - 40 CFR)[5]
  • Listing: This specific CAS is not P-listed or U-listed.

  • Characteristic Waste:

    • If the waste solution contains >24% alcohol (due to hydrolysis or solvent matrix), it is D001 (Ignitable) .

    • If the waste is purely the solid ester, it technically may not trigger a hazardous characteristic code unless it exhibits toxicity (D004-D043) via TCLP, which is rare for this class.

    • Best Practice: Manage as "Non-RCRA Regulated Chemical Waste" destined for incineration. Do not drain dispose.[5]

European Union (REACH / EWC)
  • Waste Code (EWC): 16 05 08* (discarded organic chemicals consisting of or containing hazardous substances).

  • Disposal: Must be sent to a licensed high-temperature incineration plant (1100°C) to handle the sulfur and nitrogen content effectively.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR. [Link]

  • PubChem. (n.d.).[3] Compound Summary: Saccharin N-(2-acetic acid isopropyl ester) (CAS 76508-37-7).[1][2][3] National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard (HCS) 29 CFR 1910.1200. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Saccharin N-(2-acetic acid isopropyl ester)
Reactant of Route 2
Reactant of Route 2
Saccharin N-(2-acetic acid isopropyl ester)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.